Product packaging for Limonene(Cat. No.:CAS No. 9003-73-0)

Limonene

Cat. No.: B3432713
CAS No.: 9003-73-0
M. Wt: 136.23 g/mol
InChI Key: XMGQYMWWDOXHJM-UHFFFAOYSA-N
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Description

Limonene (C10H16) is a cyclic monoterpene and a primary component of citrus peel and leaf essential oils, recognized for its diverse pharmacological and research applications . In oncology research, this compound has demonstrated significant cytotoxic and anti-proliferative effects against various cancer cell lines. Studies on non-small cell lung cancer (NSCLC) A549 cells have shown that this compound can inhibit cell proliferation and colony formation in a dose-dependent manner. Its mechanism of action is linked to the induction of ferroptosis, a form of iron-dependent cell death, characterized by reduced glutathione (GSH) synthesis, decreased expression of SLC7A11 and GPX4 proteins, and a marked increase in intracellular Fe²⁺ levels . Further cytotoxicity investigations in human cervical cancer (HeLa) and melanoma (A375) cell lines have confirmed that this compound-rich essential oils significantly reduce cell viability and alter cell morphology, with a noted pro-oxidant effect that triggers intracellular reactive oxygen species (ROS) generation . Beyond its anticancer potential, this compound exhibits substantial antimicrobial activity against pathogens such as Candida albicans , Listeria monocytogenes , and Staphylococcus aureus , making it a compound of interest for developing novel anti-infective agents . From a biosynthetic perspective, recent research has systematically elucidated the this compound Synthase (LS) enzyme's role, such as CgLS in Citrus grandis 'Tomentosa' , in mediating the production of D-limonene within the secretory cavity cells of fruits. This research highlights the enzyme's synthesis in the endoplasmic reticulum and subsequent transport to plastids, providing critical insights for metabolic engineering and the biotechnological production of this valuable compound . This product, characterized by a molecular weight of 136.23 g/mol , is provided as a high-purity reagent to support rigorous scientific investigation. It is intended For Research Use Only and is not classified or sold for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16 B3432713 Limonene CAS No. 9003-73-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-4-prop-1-en-2-ylcyclohexene
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InChI

InChI=1S/C10H16/c1-8(2)10-6-4-9(3)5-7-10/h4,10H,1,5-7H2,2-3H3
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InChI Key

XMGQYMWWDOXHJM-UHFFFAOYSA-N
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Canonical SMILES

CC1=CCC(CC1)C(=C)C
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Molecular Formula

C10H16
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Related CAS

9003-73-0
Record name Polylimonene
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DSSTOX Substance ID

DTXSID2029612
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Molecular Weight

136.23 g/mol
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Physical Description

Dipentene appears as a colorless liquid with an odor of lemon. Flash point 113 °F. Density about 7.2 lb /gal and insoluble in water. Hence floats on water. Vapors heavier than air. Used as a solvent for rosin, waxes, rubber; as a dispersing agent for oils, resins, paints, lacquers, varnishes, and in floor waxes and furniture polishes., Liquid, Colorless liquid with a citrus-like odor; [ChemIDplus], A colorless liquid with an odor of lemon.
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Boiling Point

352 °F at 760 mmHg (USCG, 1999), Colorless liquid; lemon-like odor. Specific gravity: 0.857 at 15.5 °C/15.5 °C; BP: 175-176 °C; Refractive index: 1.473 at 20 °C. Miscible with alcohol; insoluble in water /Limonene, inactive/, 352 °F
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Flash Point

115 °F (USCG, 1999), 45 °C, 113 °F (45 °C) (Close cup), 115 °F
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Solubility

In water, 7.57 mg/L at 25 °C, Miscible with alcohol, Miscible with alcohol, ether.
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Density

0.842 at 69.8 °F (USCG, 1999) - Less dense than water; will float, 0.8402 at 20.85 °C/4 °C, 0.842 at 69.8 °F
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Vapor Density

4.7 (Air = 1)
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Vapor Pressure

1.55 [mmHg], 1.55 mm Hg at 25 °C /extrapolated/
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Impurities

Impurities are mainly other monoterpenes, such as myrcene (7-methyl-3-methylene-1,6-octadiene), alpha-pinene (2,6,6-trimethyl-bicyclo[3.1.1]hept-2-ene), alpha-pinene (6,6-dimethyl-2-methylene-bicyclo[3.1.1]heptane), sabinene (2-methyl-5-(1-methylethyl)-bicyclo[3.1.0]hexan-2-ol), and Gamma3-carene ((1S-cis)-3,7,7-trimethyl-bicyclo[4.1.0]hept-2-ene).
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Color/Form

Colorless liquid, Colorless mobile liquid, Clear to light yellow liquid

CAS No.

138-86-3, 5989-27-5, 7705-14-8, 8016-20-4, 9003-73-0
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Melting Point

-40 °F (USCG, 1999), -95.5 °C, -40 °F
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Biosynthesis and Biotransformation of Limonene

In Vivo Biosynthetic Pathways

The fundamental building blocks of limonene (B3431351), isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), are synthesized through two primary pathways: the Methylerythritol 4-Phosphate (MEP) pathway and the Mevalonate-Dependent (MVA) pathway. nih.gov

The MEP pathway, also known as the non-mevalonate pathway, is predominantly found in bacteria, algae, and the plastids of plants. nih.gov This pathway commences with the condensation of pyruvate and glyceraldehyde-3-phosphate. researchgate.netresearchgate.net A series of enzymatic reactions then convert this initial product through several intermediates, including 2-C-methyl-D-erythritol 4-phosphate (MEP), to ultimately yield IPP and DMAPP. nih.gov In plants, the geranyl diphosphate (GPP) required for this compound synthesis is produced via the MEP pathway. researchgate.net Key enzymes in this pathway include 1-deoxy-D-xylulose 5-phosphate synthase (DXS) and isopentenyl diphosphate isomerase (IDI), which are often targeted in metabolic engineering to enhance terpenoid production. nih.gov

The MVA pathway is the primary route for isoprenoid precursor biosynthesis in animals, fungi (including yeasts), archaea, and the cytoplasm of plants. ijbbku.comresearchgate.net This pathway begins with the condensation of three molecules of acetyl-CoA. researchgate.net A sequence of enzymatic steps, involving key enzymes such as HMG-CoA reductase, leads to the formation of mevalonate (B85504), which is then converted to IPP and DMAPP. nih.gov In yeasts, which are commonly engineered for this compound production, the MVA pathway is the endogenous route for producing the precursor GPP. researchgate.net

PathwayStarting SubstratesKey IntermediateOrganismal Domain
Methylerythritol 4-Phosphate (MEP) Pyruvate, Glyceraldehyde-3-phosphate2-C-methyl-D-erythritol 4-phosphateBacteria, Algae, Plant Plastids
Mevalonate-Dependent (MVA) Acetyl-CoAMevalonateAnimals, Fungi, Archaea, Plant Cytoplasm

Biotransformation Processes and Metabolite Formation

This compound can be biologically transformed into a variety of oxygenated derivatives by microorganisms such as bacteria, yeasts, and fungi. mdpi.com These biotransformation processes are of significant interest for the production of valuable flavor and fragrance compounds, as well as pharmaceutical intermediates.

The biotransformation of this compound yields a range of metabolites, with the specific products depending on the microorganism and the enzymatic systems involved. mdpi.com Among the most significant and well-studied metabolites are:

Perillic Acid: This carboxylic acid is a major metabolite formed through the oxidation of the C7 methyl group of this compound. nih.govmdpi.com It is recognized for its potential biological activities. nih.gov

This compound-1,2-diol: This diol is formed by the dihydroxylation of the 1,2-double bond of the this compound ring. researchgate.netnih.gov It is a valuable compound with applications in the food and cosmetic industries. researchgate.net

Perillyl Alcohol: An intermediate in the oxidation of this compound to perillic acid, perillyl alcohol is formed by the hydroxylation of the C7 methyl group. nih.govfrontiersin.org It is also found naturally in the essential oils of various plants. nih.gov

MetaboliteChemical Transformation
Perillic Acid Oxidation of the exocyclic methyl group to a carboxyl group. mdpi.com
This compound-1,2-diol Dihydroxylation of the 1,2-double bond. mdpi.com
Perillyl Alcohol Hydroxylation of the exocyclic methyl group. mdpi.com

The biotransformation of this compound into its various metabolites is catalyzed by a range of enzyme systems. The initial and often rate-limiting step is typically a hydroxylation reaction mediated by monooxygenases, particularly cytochrome P450 monooxygenases. mdpi.com

The pathway to perillic acid from this compound generally proceeds in a stepwise oxidation of the C7 methyl group. researchgate.net This process involves three main enzymatic stages:

Monooxygenase: Catalyzes the initial hydroxylation of this compound to form perillyl alcohol. mdpi.com

Alcohol Dehydrogenase: Oxidizes perillyl alcohol to perillyl aldehyde. mdpi.com

Aldehyde Dehydrogenase: Further oxidizes perillyl aldehyde to yield perillic acid. mdpi.com

The formation of this compound-1,2-diol occurs through the epoxidation of the 1,2-double bond, followed by the opening of the resulting epoxide ring. mdpi.com

To overcome the limitations of natural this compound production, significant research has focused on the metabolic engineering of microorganisms. nih.gov The primary goal is to enhance the metabolic flux towards the synthesis of GPP, the direct precursor to this compound. ijbbku.com

Common strategies for microbial engineering include:

Overexpression of Key Pathway Enzymes: Increasing the expression of rate-limiting enzymes in the MEP or MVA pathways, such as DXS in the MEP pathway or tHMGR1, ERG12, and IDI1 in the MVA pathway, can significantly boost the production of IPP and DMAPP, and consequently this compound. nih.govnih.gov

Heterologous Gene Expression: Introducing genes from other organisms, such as this compound synthase from plants, into microbial hosts like Escherichia coli or Saccharomyces cerevisiae enables them to produce this compound. ijbbku.comresearchgate.net

Combinatorial Engineering: Modulating the expression levels of multiple genes in the biosynthetic pathway can help to optimize the metabolic flux and improve final product titers. nih.gov For instance, a metabolically engineered strain of E. coli was reported to produce 1.29 g/L of this compound in 84 hours through fed-batch fermentation. acs.org

MicroorganismEngineering StrategyReported this compound Titer
Synechococcus elongatus UTEX 2973Combinatorial metabolic engineering of the MEP pathway.16.4 mg L−1 nih.gov
Saccharomyces cerevisiaeOverexpression of key genes in the MVA pathway (tHMGR1, ERG12, IDI1WWW).62.31 mg/L nih.gov
Escherichia coliSystematic optimization of the heterologous mevalonate pathway.1.29 g/L acs.org

Pharmacological Profile of Limonene

Pharmacokinetics of Limonene (B3431351) and its Metabolites

Pharmacokinetics describes how the body handles a drug over time, including its absorption into the bloodstream, distribution to various tissues, metabolic transformation, and elimination from the body. sajaa.co.za Understanding the pharmacokinetics of this compound is crucial for evaluating its potential therapeutic applications and predicting its behavior in vivo.

Preclinical Pharmacokinetic Characterization

Preclinical studies, primarily conducted in animal models, provide initial insights into the pharmacokinetic behavior of this compound. In rats, oral administration of 14C-d-limonene resulted in rapid absorption, with maximal radiolabel concentrations observed in blood after 2 hours, and in the liver and kidneys after 1 and 2 hours, respectively. Negligible concentrations were detected in blood and organs after 48 hours. iarc.fr Urinary recovery of the radiolabel within three days ranged from 77% to 96% in rats, guinea-pigs, hamsters, and dogs, while faecal recovery was between 2% and 9%. iarc.fr

In SKH-1 mice, both topical and oral administration of orange oil containing this compound resulted in similar mammary tissue disposition of this compound. nih.gov

Absorption and Distribution Dynamics

This compound is absorbed from the gastrointestinal tract after oral administration. iarc.freuropa.eu Studies in humans have shown that d-limonene is absorbed, with 52-83% of an oral dose excreted in urine within 48 hours. iarc.freuropa.eu Inhalation is also a route of absorption, with a relative pulmonary uptake of approximately 70% of the amount supplied observed in volunteers exposed to d-limonene vapor. iarc.fr Dermal absorption is reported to be lower compared to inhalation. industrialchemicals.gov.au

Following absorption, d-limonene is rapidly distributed to different tissues in the body. europa.euindustrialchemicals.gov.au It disappears rapidly from the blood, primarily due to distribution to various tissues and biotransformation. europa.eu A high solubility in olive oil and a long half-life in the slow elimination phase suggest an affinity for adipose tissues. europa.eu Intratumoral levels of d-limonene and its metabolite, uroterpenol, have been observed to exceed corresponding plasma levels in cancer patients. nih.govresearchgate.net

Metabolic Fate and Excretion Pathways

This compound undergoes extensive metabolism in the body. europa.eu The biotransformation primarily involves phase I and phase II reactions, including hydroxylation, carboxylation, and dehydrogenation, often followed by conjugation with glucuronic acid. nih.gov

Several metabolites of this compound have been identified in both humans and animals. In humans, major circulating metabolites include perillic acid, dihydroperillic acid, this compound-1,2-diol, uroterpenol, and an isomer of perillic acid. iarc.frnih.govresearchgate.net Urinary metabolites include the glucuronides of isomers of perillic acid, this compound-8,9-diol, and a monohydroxylated this compound. iarc.fr 8-hydroxy-para-menth-1-en-9-yl-β-D-glucopyranosiduronic acid has been identified as a major urinary metabolite in humans. iarc.friarc.fressencejournal.com Other identified metabolites in humans include cis- and trans-carveol, perillyl alcohol, this compound-1,2-diol, and this compound-8,9-diol, and dihydroperillic acid. epa.gov

In rats, the major metabolite bound to the renal protein fraction was identified as d-limonene-1,2-epoxide. iarc.fr Metabolism in rats can occur via oxidation at the 8,9-double bond or the 1,2-double bond, oxidation of methyl groups, ring hydroxylation, and conjugation. europa.eu

Excretion of this compound and its metabolites primarily occurs via the urine. europa.euindustrialchemicals.gov.au In humans, 52-83% of an oral dose was excreted in urine within 48 hours. iarc.freuropa.eu Faecal excretion accounts for a smaller percentage. europa.eu A small amount (about 1%) of absorbed d-limonene can be eliminated unchanged in exhaled air. essencejournal.com

Considerations for In Vivo Stability and Half-Life

This compound is readily metabolized in vivo, contributing to its rapid elimination. researchgate.net The in vivo stability of this compound is influenced by metabolic processes.

Studies in humans have shown a multi-phasic elimination of d-limonene from plasma after inhalation exposure. Three linear phases were distinguished: an initial phase (0-15 min) with a half-life of approximately 2.6 minutes, an intermediate phase (16-319 min) with a half-life of 32 minutes, and a terminal phase (320-1300 min) with a half-life of 75 minutes (or 750 minutes depending on the source). iarc.fressencejournal.commst.dk The longer half-life in the terminal phase suggests accumulation in adipose tissue. essencejournal.com

In rats, the terminal half-life of d-limonene after intravenous administration was calculated to be 12.4 ± 0.9 minutes. unibo.it

In vitro, the hydrolytic half-life of d-limonene has been estimated to be greater than 1000 days. who.int However, autoxidation of this compound can occur readily in the presence of light and air, forming oxygenated monocyclic terpenes. industrialchemicals.gov.au The presence of antioxidants can prevent the formation of oxidation products for several months. essencejournal.com

Here is a table summarizing some pharmacokinetic parameters:

ParameterValue (Species/Route)Source
Urinary Excretion (% dose)52-83% (Human, oral) iarc.freuropa.eu
Faecal Excretion (% dose)2-9% (Rat, guinea pig, hamster, dog) iarc.fr
Faecal Excretion (% dose)<10% (Human, oral) europa.eu
Pulmonary Uptake (%)~70% (Human, inhalation) iarc.fr
Plasma Half-life (α phase)~2.6 min (Human, inhalation) iarc.fressencejournal.commst.dk
Plasma Half-life (β phase)~32 min (Human, inhalation) iarc.fressencejournal.commst.dk
Plasma Half-life (γ phase)~75 or 750 min (Human, inhalation) iarc.fressencejournal.commst.dk
Terminal Half-life12.4 ± 0.9 min (Rat, intravenous) unibo.it
Blood Clearance1.1 L/kg/h (Human, inhalation) europa.euessencejournal.com

Pharmacodynamics and Concentration-Effect Relationships

Pharmacodynamics focuses on the biochemical and physiological effects of drugs and their mechanisms of action. sajaa.co.zajbclinpharm.org This includes the relationship between drug concentration at the site of action and the magnitude of the observed effect. boomer.org

Preclinical studies suggest that this compound and its metabolites possess various bioactivities, including antitumor, antiviral, anti-inflammatory, and antibacterial properties. nih.govportlandpress.com These effects have been documented in various preclinical models. nih.govaimspress.com For instance, this compound has demonstrated antiproliferative effects and increased nitric oxide levels in a lymphoma cell line. mskcc.org It has also been shown to sensitize docetaxel-induced cytotoxicity in human prostate cancer cells, involving the generation of reactive oxygen species and induction of apoptosis. mskcc.org this compound's anticancer effects may involve the induction of apoptosis by up-regulating pro-apoptotic factors and down-regulating anti-apoptotic factors. nih.govportlandpress.com Data also indicate that d-limonene can slow the promotion/progression stage of carcinogen-induced tumors in rats. mskcc.org

This compound and its metabolite perillyl alcohol have been shown to affect wound healing by decreasing systemic cytokine production and inhibiting endothelial P-selectin expression and neo-vascularization in a mouse model. mskcc.org

The concentration-effect relationships for this compound's various pharmacological activities are being investigated in preclinical settings. For example, studies have explored the concentrations required for antimicrobial effects. nih.gov However, achieving therapeutic concentrations in vivo can be challenging due to rapid metabolism and limited systemic bioavailability. researchgate.net The major metabolite, perillic acid, is considered more active than this compound itself and may contribute to the observed effects. aimspress.com

Drug-Limonene Interactions

This compound has the potential to interact with other drugs, which can either enhance or diminish their effects. patsnap.com One notable interaction involves the cytochrome P450 (CYP) enzyme system in the liver, which is responsible for metabolizing many medications. patsnap.commedicalnewstoday.com this compound may affect how well the liver breaks down other medications. medicalnewstoday.com

This compound can inhibit the activity of CYP450 enzymes, which could lead to increased blood levels of co-administered drugs metabolized by these enzymes, potentially causing adverse effects. patsnap.com Medications metabolized by CYP2C9 and CYP2C19 are particularly relevant. rxlist.com Conversely, drugs that increase the activity of liver enzymes that metabolize this compound might decrease the effects of this compound. medicalnewstoday.comrxlist.com

Examples of medications that might be affected by interactions with this compound, based on their metabolism by CYP enzymes, include certain statins, antidepressants, and anticoagulants. patsnap.com Medications that increase the breakdown of other medications by the liver (CYP2C9 and CYP2C19 inducers) could potentially decrease the effects of this compound, while medications that decrease the breakdown of other medications by the liver (CYP2C9 and CYP2C19 inhibitors) could potentially increase the effects and side effects of this compound. rxlist.comwebmd.com

Furthermore, this compound may have additive effects when used with other anti-inflammatory or antioxidant medications. patsnap.com

It is important to consider these potential interactions, particularly with drugs that have a narrow therapeutic index. patsnap.com

Modulation of Cytochrome P450 Subtypes

Studies have investigated the interaction of this compound with cytochrome P450 (CYP) enzymes, a superfamily of enzymes crucial for the metabolism of many drugs and xenobiotics. Research indicates that this compound is metabolized by several human CYP isoforms, including CYP2C19, CYP2C9, CYP3A4, CYP2C8, and CYP2C18. CYP2C19 has demonstrated the highest rates of this compound oxidation in tested systems, although CYP2C9 may play a more significant role in vivo due to its higher abundance in human livers. univie.ac.at Additionally, a slight inhibitory effect of this compound on CYP2B6 has been reported. univie.ac.at While some studies suggest potential P450 inhibition by this compound in cell culture, this area is considered understudied. researchgate.net Species-related differences in the metabolism of this compound by P450 enzymes, particularly in the conversion pathway between d-carveol and d-carvone, have also been noted. aimspress.comnih.gov Controversial findings exist regarding the modulation of CYP3A4 by this compound. univie.ac.at

Synergistic Effects with Conventional Therapeutics

This compound has demonstrated synergistic effects when combined with several conventional therapeutic agents, potentially enhancing their efficacy, particularly against resistant strains.

Gentamicin (B1671437): D-limonene has shown synergistic effects with gentamicin, an aminoglycoside antibiotic, against resistant strains of Staphylococcus aureus and Escherichia coli. Studies have reported a significant reduction in the minimum inhibitory concentration (MIC) values of gentamicin when combined with D-limonene against these bacteria. For instance, the MIC values for resistant S. aureus and E. coli were reduced from 13.71 µg/mL and 30 µg/mL to 4 µg/mL and 20.1 µg/mL, respectively, in one study. trialx.commdedge.com This synergistic effect suggests a potential strategy to combat bacterial resistance and enhance the bactericidal effect of gentamicin. mdedge.comcannabissciencetech.compsypost.orgnih.gov

Fluconazole (B54011): Synergism between this compound and fluconazole, a triazole antifungal medication, has been observed against Candida species, including fluconazole-resistant strains of Candida albicans. trialx.com this compound's interaction with fluconazole can lead to the resensitization of resistant C. albicans strains and inhibit their growth and biofilm formation. trialx.com This synergistic activity has been demonstrated in clinical isolates, with significant chemosensitization of fluconazole observed even against resistant strains. The fractional inhibitory concentration (FIC) index values for the combination of this compound and fluconazole indicate a significant synergistic interaction.

Docetaxel (B913): D-limonene has been shown to enhance the antitumor effect of docetaxel, a chemotherapy medication used to treat various cancers, particularly in prostate cancer cells. trialx.com In vitro studies suggest that combining D-limonene with docetaxel can induce greater reactive oxygen species (ROS) production, thereby significantly enhancing docetaxel's ability to induce apoptosis in cancer cells. trialx.com This synergistic effect on prostate carcinoma cells has been observed without increased toxicity to normal prostate epithelial cells. The combined beneficial effect may involve the modulation of proteins in the mitochondrial pathway of apoptosis.

Levofloxacin (B1675101) Hydrochloride: (R)-(+)-Limonene has demonstrated synergistic effects when combined with levofloxacin, a fluoroquinolone antibiotic, against certain bacterial strains, such as Enterococcus faecalis. psypost.orgnih.gov While this compound alone may exhibit moderate or no antibacterial effect against certain strains, its combination with levofloxacin hydrochloride has shown promise in enhancing the treatment of bacterial infections. psypost.orgnih.gov A levofloxacin-loaded, this compound-based nanoemulsion delivery system was found to be effective, increasing the susceptibility of bacterial cells and improving drug penetration. The MIC of levofloxacin in this nanoemulgel system was significantly lower than that of the drug alone against MRSA biofilm.

Data Table: Synergistic Effects of this compound with Conventional Therapeutics

Conventional TherapeuticTarget Pathogen/Cell LineObserved EffectRelevant Findings
GentamicinStaphylococcus aureus, E. coliSynergistic reduction in MICReduced MIC values against resistant strains. trialx.commdedge.com Enhanced bactericidal effect. mdedge.comcannabissciencetech.compsypost.orgnih.gov
FluconazoleCandida speciesSynergistic antifungal activity, ResensitizationEffective against fluconazole-resistant strains. trialx.com Inhibits growth and biofilm formation. trialx.com
DocetaxelProstate cancer cellsEnhanced antitumor effectIncreased ROS production and apoptosis induction. trialx.com No increased toxicity to normal cells.
Levofloxacin HydrochlorideEnterococcus faecalis, MRSASynergistic antibacterial effectEnhanced treatment of bacterial infections. psypost.orgnih.gov Reduced MIC in nanoemulgel formulation.

Interactions with Psychoactive Compounds

Research is exploring the interactions between this compound and psychoactive compounds, particularly Delta-9-tetrahydrocannabinol (Δ9-THC), the primary psychoactive constituent of cannabis. Clinical trials are underway to investigate the effects of orally administered this compound and THC in combination in healthy adult volunteers. Preliminary findings from studies involving vaporized D-limonene and THC suggest that D-limonene may selectively mitigate the acute anxiogenic effects induced by THC. Participants in one study reported significantly greater decreases in anxiety-like subjective effects when inhaling vaporized D-limonene and THC compared to THC alone, with reductions increasing with higher doses of D-limonene. This interaction is being investigated in the context of the "entourage effect," a theory suggesting that non-THC cannabis constituents can influence the acute effects of cannabis. Interestingly, in the study with vaporized compounds, D-limonene did not appear to alter the pharmacokinetics of THC.

Biological Activities and Therapeutic Potential of Limonene: Mechanistic Insights

Anticancer Activity of Limonene (B3431351)

This compound, a monocyclic monoterpene found abundantly in the essential oils of citrus fruits, has garnered significant attention for its potential as a natural anticancer agent. benthamdirect.com A growing body of preclinical evidence from in vitro and in vivo studies demonstrates its ability to impede carcinogenesis through various mechanisms. frontiersin.orgportlandpress.com These include the inhibition of cancer cell growth, induction of programmed cell death (apoptosis), and interference with key signaling pathways that are critical for tumor development and progression. researchgate.netsemanticscholar.org

This compound has shown a consistent ability to suppress the proliferation of various cancer cells in a dose-dependent manner. nih.govnih.gov This antiproliferative effect has been observed across a range of cancer types, including lung, colon, breast, and bladder cancers. nih.govnih.govnih.govnih.gov For instance, studies on lung cancer cell lines A549 and H1299 revealed that d-limonene inhibited cell growth and suppressed colony formation. nih.gov Similarly, in human colorectal adenocarcinoma (Caco-2) cells, D-limonene demonstrated potent antiproliferative effects, with a half-maximal inhibitory concentration (IC50) of 18.6 µM. nih.gov Research on human bladder cancer T24 cells also showed significant cytotoxic effects, with an IC50 value of 9 μM. researchgate.net The inhibitory action of this compound on cell proliferation is a foundational aspect of its anticancer potential, preventing the uncontrolled division that characterizes cancer. frontiersin.orgnih.gov

Cancer TypeCell LineKey FindingsReference
Lung CancerA549, H1299Inhibited cell growth and suppressed colony formation in a dose- and time-dependent manner. nih.gov
Colorectal CancerCaco-2Demonstrated significant antiproliferative effects with an IC50 value of 18.6 µM. nih.gov
Colorectal CancerLS174TSuppressed cell viability in a dose-dependent manner. nih.gov
Bladder CancerT24Induced cytotoxic effects and reduced cell viability with an IC50 value of 9 μM. researchgate.net

A critical mechanism underlying this compound's anticancer activity is its ability to induce apoptosis, or programmed cell death, in malignant cells. mdpi.comspandidos-publications.com This process is essential for eliminating damaged or cancerous cells from the body. nih.gov this compound treatment has been shown to trigger apoptosis in various cancer models, including lung, colon, and leukemia cells. nih.govnih.govnih.gov The induction of apoptosis by D-limonene in LS174T human colon cancer cells was dose-dependent. spandidos-publications.com This pro-apoptotic effect is often mediated through the activation of specific cellular pathways that control cell death. proquest.comspandidos-publications.com

This compound primarily triggers apoptosis through the mitochondrial-mediated intrinsic pathway. nih.govnih.govspandidos-publications.com This pathway is a major mechanism of apoptosis, initiated by intracellular signals in response to cellular stress. spandidos-publications.com Evidence shows that this compound treatment leads to the disruption of mitochondrial integrity. researchgate.net This disruption causes the release of cytochrome c from the mitochondria into the cytosol. nih.govspandidos-publications.comnih.gov The release of cytochrome c is a critical step, as it leads to the formation of the apoptosome, which subsequently activates a cascade of enzymes that execute cell death. spandidos-publications.com Studies in human leukemia and colon cancer cells have confirmed that this compound-induced apoptosis involves the release of cytochrome c, signifying the central role of the mitochondrial pathway. nih.govnih.gov

The activation of the mitochondrial apoptotic pathway by this compound is regulated by its influence on the B-cell lymphoma-2 (Bcl-2) family of proteins. portlandpress.comnih.gov this compound shifts the balance between pro-apoptotic and anti-apoptotic proteins in favor of cell death. nih.gov

Specifically, this compound has been observed to:

Increase the expression of pro-apoptotic proteins: It upregulates the levels of Bax (Bcl-2-associated X protein) and the tumor suppressor protein p53. nih.govmdpi.comnih.gov An increased Bax/Bcl-2 ratio is a key indicator of mitochondrial dysfunction leading to apoptosis. portlandpress.comnih.gov

Decrease the expression of anti-apoptotic proteins: It downregulates the levels of Bcl-2, which normally functions to protect the cell from apoptosis. nih.govnih.govnih.govmdpi.com

Activate caspases: The release of cytochrome c triggers the activation of initiator caspase-9, which in turn activates the executioner caspase-3. nih.govspandidos-publications.comnih.gov Activated caspase-3 is responsible for cleaving various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. mdpi.comspandidos-publications.com this compound treatment has been shown to increase the levels of cleaved caspase-3 and caspase-9 in multiple cancer cell lines. nih.govspandidos-publications.comnih.gov

ProteinEffect of this compoundCancer Cell Line(s)Reference
BaxUpregulation / Increased ExpressionLung (A549, H1299), Colorectal (LS174T, Caco-2), Bladder (T24), Leukemia (K562, HL60) nih.govnih.govnih.govnih.govmdpi.comnih.gov
Bcl-2Downregulation / Decreased ExpressionLung (A549, H1299), Colorectal (LS174T, Caco-2), Bladder (T24) nih.govnih.govnih.govnih.govmdpi.com
Caspase-3Activation / Increased CleavageColorectal (LS174T), Bladder (T24), Leukemia (K562, HL60) nih.govnih.govmdpi.comnih.gov
Caspase-9Activation / Increased CleavageColorectal (LS174T), Leukemia (K562, HL60) nih.govnih.gov
p53Upregulation / Increased ExpressionColorectal (Caco-2), Breast (MCF-7) nih.govmdpi.comnih.gov

In addition to inducing apoptosis, this compound can halt the progression of the cell cycle, a process known as cell cycle arrest. frontiersin.orgresearchgate.net By stopping cancer cells from moving through the phases of division, this compound effectively inhibits their proliferation. nih.gov Research has shown that this compound and its metabolites, such as perillyl alcohol, can induce an accumulation of cells in the G1 phase of the cell cycle in breast cancer cell lines. nih.gov This G1 phase arrest prevents the cells from entering the S phase, where DNA synthesis occurs, thereby blocking cell division. nih.govmdpi.com This effect is often preceded by a decrease in the expression of cyclin D1, a key regulatory protein that drives the transition from the G1 to the S phase. nih.govmdpi.com this compound has also been reported to cause G2/M phase arrest in other cancer types, such as bladder and breast cancer. nih.govresearchgate.netresearchgate.net

This compound exerts its anticancer effects by modulating several key oncogenic signaling pathways that are frequently dysregulated in cancer, promoting cell proliferation, survival, and resistance to therapy. frontiersin.orgresearchgate.netnih.gov Two of the most significant pathways inhibited by this compound are the PI3K/Akt and the Ras/Raf/MEK/ERK pathways. researchgate.netnih.govnih.govresearchgate.net

PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) pathway is a critical intracellular signaling pathway involved in promoting cell survival and proliferation. portlandpress.com In many cancers, this pathway is overactive. portlandpress.com Studies have demonstrated that this compound can suppress the PI3K/Akt pathway by decreasing the levels of phosphorylated Akt (p-Akt), the active form of the protein. nih.govspandidos-publications.com Inhibition of this pathway is believed to contribute significantly to the pro-apoptotic effects of this compound. nih.govspandidos-publications.com The combination of this compound with cisplatin has been shown to reduce the expression of PI3K, AKT, and mTOR genes in breast and bladder cancer cell lines. nih.gov

Ras/Raf/MEK/ERK Pathway: This pathway, also known as the MAPK pathway, is crucial for regulating cell proliferation, differentiation, and survival. researchgate.net The Ras family of proteins, which are often mutated in cancer, are key initiators of this cascade. portlandpress.com this compound has been shown to inhibit the isoprenylation of proteins like Ras, which is a necessary modification for their function. portlandpress.com Furthermore, in murine skin tumorigenesis models, D-limonene treatment decreased the expression levels of Ras, Raf, and the phosphorylation of ERK1/2, indicating a disruption of this entire signaling cascade. researchgate.net

By interfering with these fundamental signaling networks, this compound can simultaneously inhibit multiple processes that are essential for tumor growth and survival. researchgate.netnih.gov

Modulation of Oncogenic Signaling Pathways

PI3K/Akt Pathway Inhibition

This compound has been shown to exert its anticancer effects by targeting the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which is crucial in regulating cell proliferation, survival, and apoptosis. spandidos-publications.comsemanticscholar.org Research has demonstrated that D-limonene can suppress the viability of human colon cancer cells (LS174T) in a dose-dependent manner. semanticscholar.org This inhibition is associated with the inactivation of Akt, a key downstream effector of PI3K. spandidos-publications.comportlandpress.com The inactivation of Akt by this compound contributes to the induction of apoptosis, or programmed cell death. spandidos-publications.comportlandpress.com

Furthermore, the apoptotic effects of D-limonene are mediated through the mitochondrial death pathway. Treatment with D-limonene results in an upregulation of the pro-apoptotic protein Bax and a slight downregulation of the anti-apoptotic protein Bcl-2, leading to an increased Bax/Bcl-2 ratio that favors apoptosis. spandidos-publications.com This is accompanied by the release of cytochrome c from the mitochondria and the subsequent activation of caspases 3 and 9. spandidos-publications.com

Key Findings on PI3K/Akt Pathway Inhibition by this compoundCell Line/ModelOutcome
Inhibition of PI3K/Akt pathwayLS174T human colon cancer cellsInduction of apoptosis spandidos-publications.comsemanticscholar.org
Decreased phosphorylated Akt levelsLung cancer cells (H322 and H838)Increased caspase-3 activity and PAR cleavage portlandpress.com
Dose-dependent inhibition of PI3K and Akt expression and phosphorylationRat pulmonary fibrosis modelReduction of collagen deposition and oxidative stress nih.govnih.gov
Ras-ERK Pathway Modulation

This compound has been shown to modulate the Ras-ERK signaling pathway, a critical cascade involved in cell proliferation, differentiation, and survival. nih.gov Dysregulation of this pathway is a common feature in many cancers. D-limonene treatment has been found to decrease the expression levels of key proteins in this pathway, including Ras and Raf. nih.gov Additionally, it inhibits the phosphorylation of extracellular signal-regulated protein kinase 1/2 (ERK1/2). nih.govnih.gov

In a study on murine skin tumorigenesis, topical application of D-limonene was found to inhibit the Ras-ERK signaling pathway during the promotion phase of cancer development. spandidos-publications.com This inhibitory action on the Ras/MAPK pathway is one of the mechanisms through which this compound exerts its antiproliferative effects. nih.gov By blocking the post-translational modification of signaling proteins involved in this pathway, this compound can cause a G0/G1 cancer cell cycle arrest. nih.gov

The modulation of the ERK pathway by this compound can have dual effects. At low concentrations, it can activate the ERK pathway, leading to the production of reactive oxygen species and an increase in nitric oxide levels, which can induce apoptosis. researchgate.net Conversely, at high concentrations, it can inhibit the farnesylation of proteins like Ras, which is a crucial step for their activation and membrane localization. researchgate.net

Impact of this compound on Ras-ERK Pathway ComponentsModel SystemObserved Effect
Ras and Raf expressionDMBA/TPA-induced murine skin tumorsDecreased expression nih.gov
Phosphorylation of ERK1/2DMBA/TPA-induced murine skin tumorsDecreased phosphorylation nih.gov
Farnesylation of Ras proteinsIn vitro modelsInhibition at high concentrations researchgate.net

Anti-Angiogenic Effects

This compound exhibits anti-angiogenic properties by interfering with the formation of new blood vessels, a process essential for tumor growth and metastasis. nih.goveurekaselect.com Both this compound and its metabolite, perillyl alcohol, can inhibit tumor progression by down-regulating the basal production of vascular endothelial growth factor (VEGF) in cancer cells. nih.gov VEGF is a potent signaling protein that stimulates angiogenesis.

In studies using human colon cancer cells, a D-limonene-rich volatile oil from blood oranges was shown to inhibit angiogenesis. beyondthc.com This was evidenced by a dose-dependent inhibition of VEGF. beyondthc.com Furthermore, in serum-starved SW480 and HT-29 colon cancer cells, treatment with the blood orange volatile oil emulsion suggested the inhibition of VEGF and other markers associated with the inhibition of angiogenesis. beyondthc.com The anti-angiogenic activity was also confirmed by the inhibition of in vitro tube formation in human umbilical vein endothelial cells. beyondthc.com

The chick chorioallantoic membrane (CAM) assay, a widely used in vivo model to study angiogenesis, has also been employed to evaluate the effects of D-limonene. nih.govresearchgate.net In this assay, d-limonene produced a significant dose-dependent reduction in the number of blood vessels. nih.govresearchgate.net

Research Findings on the Anti-Angiogenic Effects of this compoundModel/AssayKey Outcome
Down-regulation of VEGF productionCancer cellsInhibition of tumor progression nih.gov
Inhibition of VEGF expressionHuman colon cancer cells (SW480, HT-29)Dose-dependent inhibition beyondthc.com
Inhibition of in vitro tube formationHuman umbilical vein endothelial cellsConfirmation of anti-angiogenic activity beyondthc.com
Reduction in blood vessel formationChick Chorioallantoic Membrane (CAM) assaySignificant dose-dependent reduction nih.govresearchgate.net

Anti-Metastatic Potential

This compound has demonstrated the potential to inhibit metastasis, the process by which cancer cells spread from the primary tumor to other parts of the body. frontiersin.orgfrontiersin.org This anti-metastatic activity is linked to its ability to interfere with cell migration.

In studies on human colon cancer cells, a volatile oil rich in D-limonene exhibited dose-dependent anti-metastasis activity. beyondthc.com This was confirmed through cell migration assays. beyondthc.com The mechanism behind this effect involves the decreased expression of matrix metalloproteinases (MMP-9), which are enzymes that degrade the extracellular matrix, a crucial step in cancer cell invasion and metastasis. beyondthc.com Additionally, the treatment was found to block the binding of vascular endothelial growth factor receptor 1 (VEGFR1). beyondthc.com

Research on gastric cancer has also pointed to the anti-metastatic effects of this compound, possibly through its anti-angiogenic and pro-apoptotic properties. mdpi.com

Evidence for the Anti-Metastatic Potential of this compoundCell Line/ModelMechanism of Action
Human colon cancer cellsCell migration assaysDecreased expression of MMP-9 and blockage of VEGFR1 binding beyondthc.com
Gastric cancer modelsIn vitro and in vivo studiesInhibition of tumor growth and metastasis mdpi.com

Chemopreventive Mechanisms

This compound exhibits chemopreventive activity through multiple mechanisms, including the induction of carcinogen-detoxifying enzymes and the inhibition of tumor promotion and progression. spandidos-publications.comnih.gov

One of the key chemopreventive mechanisms of this compound during the initiation phase of carcinogenesis is the induction of Phase I and Phase II carcinogen-metabolizing enzymes. spandidos-publications.comnih.gov These enzymes, such as cytochrome P450, play a crucial role in neutralizing the toxicity of chemical carcinogens. nih.gov By enhancing the activity of these detoxifying enzymes, this compound can help to eliminate potential carcinogens from the body before they can cause cellular damage. nih.gov

In the post-initiation phase, this compound's tumor-suppressive activity is attributed to its ability to inhibit the isoprenylation of cell growth-regulating proteins, such as those in the Ras family. nih.gov Isoprenylation is a post-translational modification that is essential for the proper function and localization of these proteins. By inhibiting this process, this compound can disrupt signaling pathways that are critical for tumor cell proliferation and survival. nih.gov

Specific Cancer Models Investigated (e.g., Breast, Colon, Pancreatic, Stomach, Skin, Liver Cancers, Leukemia, Lymphoma)

This compound has demonstrated notable anticancer properties across a variety of preclinical cancer models. Its mechanisms of action are multifaceted, often involving the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and interference with key signaling pathways that drive cancer progression. eurekaselect.comresearchgate.net

In models of breast cancer , this compound has been shown to inhibit the growth of tumors. frontiersin.org For instance, in rats with N-methyl-N-nitrosourea (MNU)-induced mammary tumors, dietary this compound significantly reduced tumor size and volume. frontiersin.org The anticancer effects in breast cancer are partly attributed to the induction of Phase II carcinogen-metabolizing enzymes and the inhibition of post-translational modification of proteins involved in signal transduction. mskcc.orgnih.gov

With respect to colon cancer , studies on human colon cancer cells (LS174T) have revealed that D-limonene induces apoptosis by suppressing the PI3K/Akt pathway. mskcc.org Furthermore, D-limonene-rich volatile oil from blood oranges has been found to inhibit angiogenesis, metastasis, and promote cell death in human colon cancer cells. mskcc.org

Animal studies have also pointed to the efficacy of this compound against pancreatic, stomach, and liver cancers . mskcc.orgnih.gov In a rat model, D-limonene was observed to inhibit gastric carcinogenesis induced by N-methyl-N'-nitro-N-nitrosoguanidine. jst.go.jp Research on hepatocellular carcinoma (HCC) cells indicates that this compound promotes apoptosis by modulating the expression of key regulatory proteins. mdpi.com Specifically, it upregulates pro-apoptotic factors like Bax and p53, while downregulating anti-apoptotic proteins such as Bcl-2. mdpi.com

In the context of skin cancer , this compound has been shown to modulate inflammation, oxidative stress, and the Ras-ERK pathway to inhibit murine skin tumorigenesis. mskcc.org In mice with skin cancer, this compound treatment led to a reduction in tumor size. frontiersin.org

This compound's antiproliferative effects have also been observed in a lymphoma cell line. mskcc.org The mechanism in this model involves an increase in nitric oxide levels and is related to the production of oxidative stress intermediates and activation of the ERK pathway. researchgate.net While direct studies on leukemia are less detailed in the provided context, the broad mechanisms of apoptosis induction and cell cycle arrest are relevant to hematological malignancies. eurekaselect.comresearchgate.net

Table 1: Anticancer Effects of this compound in Various Cancer Models

Cancer Model Key Findings Mechanisms of Action
Breast Cancer Reduced tumor size and volume in rat models. frontiersin.org Induction of Phase II enzymes, inhibition of signal transduction protein modification. mskcc.orgnih.gov
Colon Cancer Induced apoptosis in human colon cancer cells. mskcc.org Suppression of PI3K/Akt pathway, inhibition of angiogenesis and metastasis. mskcc.org
Pancreatic Cancer Showed activity against pancreatic cancer in animal studies. mskcc.orgnih.gov Not specified in detail.
Stomach Cancer Inhibited gastric carcinogenesis in a rat model. mskcc.orgjst.go.jp Not specified in detail.
Skin Cancer Inhibited skin tumorigenesis and reduced tumor size in mice. frontiersin.orgmskcc.org Modulation of inflammation, oxidative stress, and the Ras-ERK pathway. mskcc.org
Liver Cancer Promoted apoptosis in hepatocellular carcinoma cells. mskcc.orgmdpi.com Upregulation of pro-apoptotic proteins (Bax, p53) and downregulation of anti-apoptotic proteins (Bcl-2). mdpi.com
Lymphoma Exerted antiproliferative effects on a lymphoma cell line. mskcc.org Increased nitric oxide levels, activation of the ERK pathway. researchgate.net

Anti-inflammatory Activity of this compound

This compound exhibits significant anti-inflammatory properties by modulating various components of the inflammatory cascade, including the production of pro-inflammatory cytokines and the activity of key signaling pathways. nih.govnih.gov

Modulation of Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β, IL-6, IL-2, IFN-γ, IL-4, IL-13)

A key aspect of this compound's anti-inflammatory effect is its ability to suppress the production of several pro-inflammatory cytokines. In various experimental models, this compound has been shown to decrease the levels of tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). jst.go.jpnih.govresearchgate.net For example, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, D-limonene dose-dependently decreased the expression of TNF-α, IL-1β, and IL-6. jst.go.jpnih.gov Similarly, in a mouse model of LPS-induced acute lung injury, this compound pretreatment inhibited the levels of these same pro-inflammatory cytokines in the bronchoalveolar lavage fluid. nih.gov In a rat model of ulcerative colitis, D-limonene treatment also demonstrated anti-inflammatory effects. spandidos-publications.comnih.gov While the provided search results focus heavily on TNF-α, IL-1β, and IL-6, the broader immunomodulatory effects of this compound suggest potential interactions with other cytokines like IL-2, IFN-γ, IL-4, and IL-13, which are critical in orchestrating immune responses, though these are not as explicitly detailed in the search results.

Table 2: Modulation of Pro-inflammatory Cytokines by this compound

Cytokine Effect of this compound Experimental Model
TNF-α Decreased expression/production. jst.go.jpnih.govnih.gov LPS-stimulated macrophages, mouse model of acute lung injury. jst.go.jpnih.govnih.gov
IL-1β Decreased expression/production. jst.go.jpnih.govnih.gov LPS-stimulated macrophages, mouse model of acute lung injury. jst.go.jpnih.govnih.gov
IL-6 Decreased expression/production. jst.go.jpnih.govnih.gov LPS-stimulated macrophages, mouse model of acute lung injury. jst.go.jpnih.govnih.gov

Regulation of Inflammatory Signaling Pathways

This compound's anti-inflammatory actions are mediated through its influence on critical intracellular signaling pathways that regulate the expression of inflammatory genes.

The transcription factors Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1) are pivotal in the expression of pro-inflammatory genes. This compound has been shown to exert its anti-inflammatory effects by inhibiting the activation of the NF-κB/AP-1 pathway. nih.govmdpi.comnih.gov In a study on LPS-induced jejunal injury in mice, this compound pretreatment significantly attenuated the gene expression of TLR4, NF-ĸB, and AP-1. mdpi.comnih.gov Furthermore, in a model of acute lung injury, this compound was demonstrated to block the phosphorylation of IκBα and the NF-κB p65 subunit, which are key steps in the activation of the NF-κB pathway. nih.gov This inhibition leads to a downstream reduction in the production of pro-inflammatory cytokines and mediators. nih.gov

Mitogen-activated protein kinases (MAPKs), including extracellular signal-regulated kinases 1 and 2 (ERK1/2) and p38 MAPK, are crucial in transducing extracellular signals to cellular responses, including inflammation. This compound has been shown to regulate these pathways. In a rat model of ulcerative colitis, D-limonene was found to regulate the ERK1/2 signaling pathway. spandidos-publications.comnih.gov In another study, this compound was shown to promote neural differentiation through the p38/MAPK pathway. nih.gov The anti-inflammatory effects of this compound in acute lung injury have also been linked to the inhibition of the phosphorylation of p38 MAPK and ERK. nih.gov The regulation of these pathways by this compound is complex and can be context-dependent, leading to either activation or inhibition to produce its therapeutic effects. researchgate.netnih.gov

TGF-β Signaling Pathway Interactions

This compound has been shown to interact with the Transforming Growth Factor-β (TGF-β) signaling pathway, a critical regulator of many cellular processes, including inflammation and fibrosis. In a rat model of ulcerative colitis, treatment with D-limonene resulted in a significant inhibition of TGF-β mRNA expression levels. spandidos-publications.com This downregulation of TGF-β gene expression is one of the mechanisms through which D-limonene exerts its anti-inflammatory and antioxidant effects in this disease model. nih.govingentaconnect.com

Further evidence of this compound's influence on the TGF-β pathway comes from studies on allergic airway inflammation and pulmonary fibrosis. In a mouse model of asthma, this compound treatment significantly reduced the levels of TGF-β1 in bronchoalveolar lavage fluid, contributing to the attenuation of allergic airway inflammation. nih.govmahidol.ac.th Similarly, in the context of pulmonary fibrosis, D-limonene has been found to reduce the content of TGF-β1 mRNA. frontiersin.org Research on post-operative peritoneal adhesions in rats also demonstrated that D-limonene administration significantly reduced levels of TGF-β1. researchgate.net In contrast, some studies in the context of cancer have suggested that this compound may increase the activity of the TGF-βIIR receptor. nih.gov

Matrix Metalloproteinase (MMP-2, MMP-9) Suppression

Research has identified that this compound can suppress the activity of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9. These enzymes are involved in the degradation of the extracellular matrix and play a role in inflammatory processes and tissue remodeling.

In a rat model of ulcerative colitis, D-limonene treatment was shown to significantly reduce the mRNA expression levels of both MMP-2 and MMP-9. nih.govingentaconnect.com This suppression is considered a key part of the compound's anti-inflammatory effects, leading to a reduction in colonic mucosa damage. spandidos-publications.com The downregulation of MMP-2 and MMP-9 is linked to the broader regulatory effects of D-limonene on signaling pathways including those involving iNOS, COX-2, and TGF-β. spandidos-publications.com Furthermore, molecular docking studies have explored the potential of this compound and its derivatives to bind to and inhibit MMP-2 and MMP-9, suggesting a direct interaction may contribute to their suppression. unram.ac.id

Anti-inflammatory Effects in Specific Disease Models

This compound's anti-inflammatory properties have been investigated in several preclinical models of disease, demonstrating its potential to mitigate inflammatory responses.

Ulcerative Colitis: In rat models of ulcerative colitis (UC), D-limonene has been shown to exert significant anti-inflammatory effects. nih.govingentaconnect.com Treatment with D-limonene led to a notable reduction in the disease activity index (DAI) and colonic mucosa damage. spandidos-publications.comnih.gov Mechanistically, this was associated with the suppression of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.govresearchgate.net The compound was also found to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). spandidos-publications.com

Zymosan-Induced Peritonitis: Zymosan, a polysaccharide from yeast cell walls, is used to induce acute inflammation in experimental models like peritonitis. nih.gov Studies have utilized this model to investigate the efficacy of anti-inflammatory compounds by measuring leukocyte infiltration and the production of inflammatory mediators. nih.govmeliordiscovery.com While the zymosan-induced peritonitis model is well-established for screening anti-inflammatory agents, specific research detailing the effects of this compound in this particular model is an area for further investigation.

Allergic Airway Inflammation: In mouse models of asthma and allergic airway inflammation, this compound has demonstrated notable therapeutic potential. nih.gov Inhalation of this compound was found to reduce allergic airway inflammation. nih.govtandfonline.combohrium.com Specifically, treatment with this compound significantly decreased airway hyperresponsiveness (AHR), eosinophilic infiltration, goblet cell metaplasia, and airway fibrosis. nih.gov This was accompanied by a reduction in the levels of T helper 2 (Th2) cytokines, such as IL-5 and IL-13, as well as eotaxin and TGF-β1 in the bronchoalveolar lavage fluid. nih.govmahidol.ac.th

Antioxidant Activity of this compound

This compound exhibits significant antioxidant properties through various mechanisms, including the direct scavenging of reactive oxygen species and the enhancement of the body's endogenous antioxidant defense systems.

Reactive Oxygen Species (ROS) Scavenging Mechanisms

This compound has been reported to directly inhibit inflammatory responses by suppressing the production of reactive oxygen species (ROS). nih.govmahidol.ac.th ROS are highly reactive molecules that can cause significant damage to cell structures, leading to oxidative stress. nih.gov The antioxidant activity of this compound is attributed to its ability to scavenge these free radicals. researchgate.net In various experimental models, this compound has been shown to reduce ROS levels. For instance, in a fruit fly model of Alzheimer's disease, this compound decreased neuronal cell death by reducing ROS levels. nih.gov It has also been shown to prevent the production of ROS, contributing to its neuroprotective and anti-inflammatory effects. nih.govresearchgate.net

Enhancement of Endogenous Antioxidant Enzyme Systems

A key aspect of this compound's antioxidant activity is its ability to bolster the body's own defense mechanisms against oxidative stress. It achieves this by increasing the activity and levels of several crucial endogenous antioxidant enzymes.

Studies have consistently shown that this compound treatment elevates the levels and activity of:

Superoxide Dismutase (SOD): This enzyme is a primary line of defense, converting superoxide radicals into hydrogen peroxide. nih.govresearchgate.netsci-hub.senih.gov

Catalase (CAT): Catalase then works to break down hydrogen peroxide into harmless water and oxygen. nih.govresearchgate.netsci-hub.senih.gov

Glutathione Peroxidase (GPx): This enzyme also plays a critical role in reducing hydrogen peroxide and lipid hydroperoxides. nih.govresearchgate.net

In various models, including those for diabetes and neurodegenerative diseases, this compound administration has led to a significant increase in the activities of SOD, CAT, and GPx, thereby restoring the oxidative balance. nih.govresearchgate.netnih.gov

Table 1: Effect of this compound on Endogenous Antioxidant Enzymes

Enzyme Effect Observed
Superoxide Dismutase (SOD) Increased activity/levels
Catalase (CAT) Increased activity/levels
Glutathione Peroxidase (GPx) Increased activity/levels
Glutathione (GSH) Increased levels

Mitigation of Oxidative Stress Markers

Consistent with its ability to scavenge ROS and boost antioxidant enzymes, this compound effectively reduces the levels of key markers of oxidative stress. These markers are products of cellular damage caused by excessive ROS.

Two of the most commonly measured markers that this compound has been shown to mitigate are:

Malondialdehyde (MDA): An end product of lipid peroxidation, MDA is a widely used indicator of oxidative damage to cell membranes. Studies have demonstrated that this compound treatment significantly reduces MDA levels in various tissues. nih.govnih.govresearchgate.netnih.gov

Nitric Oxide (NO): While NO has important physiological roles, its overproduction, particularly by inducible nitric oxide synthase (iNOS) during inflammation, contributes to oxidative and nitrative stress. This compound has been found to decrease elevated nitric oxide levels. nih.govnih.govmdpi.com

By lowering the levels of MDA and NO, this compound provides further evidence of its capacity to protect cells and tissues from oxidative damage. nih.govnih.gov

Nrf2 Pathway Activation

This compound's protective effects against oxidative stress are linked to its ability to modulate key cellular defense pathways, including the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. nih.govmdpi.com Nrf2 is a transcription factor that plays a crucial role in the cellular response to oxidative stress by regulating the expression of antioxidant and detoxification genes. nih.govmdpi.com Under normal conditions, Nrf2 is kept at low levels. However, in response to oxidative stress, Nrf2 is stabilized, translocates to the nucleus, and activates the transcription of numerous protective genes. nih.govmdpi.com

Protection against Oxidative Damage in Cellular Models (e.g., Human Lens Epithelial Cells, Primary Cortical Neurons)

This compound demonstrates significant protective effects against oxidative damage in various specialized cell types, highlighting its therapeutic potential.

In human lens epithelial cells (HLECs), D-limonene has been shown to effectively protect against oxidative stress induced by hydrogen peroxide (H₂O₂), a key factor in the development of age-associated cataracts. nih.govnih.govresearchgate.net Pretreatment with D-limonene significantly reduces H₂O₂-induced generation of reactive oxygen species (ROS) and increases the survival rate of HLECs. nih.govnih.gov The underlying mechanism involves the inhibition of apoptosis. nih.govresearchgate.net D-limonene was found to suppress the activation of caspase-3 and caspase-9, regulate the expression of the apoptosis-related proteins Bax and Bcl-2, and inhibit the phosphorylation of p38 MAPK. nih.govnih.gov Morphological analysis confirmed that cells exposed to H₂O₂ exhibited typical apoptotic changes like chromatin condensation and nuclear shrinkage, which were mitigated by pretreatment with D-limonene. researchgate.net

In primary cortical neurons, this compound provides neuroprotection against toxicity induced by amyloid-beta (Aβ) oligomers, which are associated with Alzheimer's disease. nih.govmdpi.com This neurotoxicity is linked to the unregulated production of ROS and subsequent oxidative stress. nih.govmdpi.com Studies have shown that this compound can protect primary cortical neurons from cell damage induced by Aβ₁₋₄₂ oligomers by preventing the production of ROS. nih.govunina.it At a concentration of 10 µg/mL, this compound counteracted the increase in ROS production triggered by these oligomers. nih.govresearchgate.net This antioxidant action, in turn, prevents the hyperfunction of Kᵥ3.4 potassium channels, a downstream effect of oxidative stress, ultimately preventing neuronal cell death. nih.govunina.it

Antimicrobial Activity of this compound

This compound exhibits broad-spectrum antimicrobial activity, which has been documented against a variety of pathogenic microorganisms, including both bacteria and fungi. nih.govmdpi.com Its efficacy is attributed to its ability to disrupt microbial cell structures and interfere with essential metabolic processes. ms-editions.clmicrobiologyjournal.org

Antibacterial Efficacy and Mechanisms

This compound demonstrates notable antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.govmicrobiologyjournal.org The primary mechanism of action involves compromising the integrity of the bacterial cell membrane, leading to increased permeability and leakage of vital intracellular components. ms-editions.clnih.gov This disruption ultimately results in cell death. researchgate.net

Effects on Gram-Positive Bacteria (e.g., Staphylococcus aureus, Listeria monocytogenes)

This compound is effective against several Gram-positive pathogens. Studies show that Gram-positive bacteria, such as Staphylococcus aureus, are generally more sensitive to this compound compared to Gram-negative bacteria. ms-editions.cl

Against Staphylococcus aureus, this compound has been shown to effectively inhibit bacterial growth with a minimum inhibitory concentration (MIC) reported to be 20 ml/L. researchgate.net Its mechanism involves the destruction of cell morphology and the integrity of the cell wall and membrane. researchgate.net This damage leads to an increase in membrane permeability and subsequent leakage of macromolecules like nucleic acids and proteins. researchgate.net The combination of this compound with conventional antibiotics, such as gentamicin (B1671437), has also been shown to produce a synergistic effect against methicillin-resistant S. aureus (MRSA) isolates. scienceopen.com

Antibacterial Activity of this compound against Gram-Positive Bacteria
BacteriumReported MICObserved EffectsSource
Staphylococcus aureus20 ml/LDestruction of cell morphology; damage to cell wall and membrane; leakage of nucleic acids and proteins. researchgate.net
Listeria monocytogenes20 ml/LDestruction of cell integrity and wall structure; increased membrane permeability; leakage of nucleic acids and proteins; inhibition of ATP synthesis. nih.govnih.gov

Against Listeria monocytogenes, a foodborne pathogen, this compound also displays significant inhibitory activity, with a MIC of 20 mL/L. nih.govnih.gov Treatment with this compound causes severe and irreversible damage to the bacterial cell structure. nih.gov Scanning electron microscopy (SEM) has verified the destruction of cell integrity and the cell wall. nih.govnih.govdntb.gov.ua This damage results in an increased permeability of the cell membrane, leading to the leakage of intracellular contents, including nucleic acids and proteins. nih.govnih.gov Furthermore, this compound hinders ATP synthesis by inhibiting the activity of respiratory chain complexes and ATPase, disrupting the cell's energy metabolism. nih.govnih.gov

Effects on Gram-Negative Bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa)

This compound is also active against Gram-negative bacteria, although some studies suggest they may be less sensitive than Gram-positive species due to their more complex outer membrane structure. ms-editions.cl

In Escherichia coli, this compound's antibacterial action involves inducing the formation of reactive oxygen species, which in turn causes damage to DNA, proteins, and the cell membrane. nih.gov It significantly increases both outer and inner membrane permeability, leading to membrane depolarization and leakage of cellular contents such as proteins, lipids, and nucleic acids. bohrium.com This disruption of membrane integrity is a key factor in its bactericidal effect. bohrium.comresearchgate.net

Antibacterial Activity of this compound against Gram-Negative Bacteria
BacteriumReported MICObserved EffectsSource
Escherichia coliNot specifiedInduces oxidative stress; increases membrane permeability and depolarization; leakage of proteins, lipids, and nucleic acids. nih.govbohrium.com
Pseudomonas aeruginosa0.63 mg/mLInhibition of virulence factors (pyocyanin, rhamnolipids); interruption of quorum sensing. jbarbiomed.com

Against Pseudomonas aeruginosa, an opportunistic pathogen known for its resistance, this compound has a MIC of 0.63 mg/mL. jbarbiomed.com Beyond direct bactericidal effects, this compound also inhibits key virulence factors at sub-MIC levels, including the production of pyocyanin, rhamnolipids, and LasA protease. jbarbiomed.com It also interferes with the quorum sensing (QS) communication system by decreasing the synthesis of acyl-homoserine lactone (AHL), a signaling molecule, thereby disrupting bacterial coordination and biofilm formation. jbarbiomed.com

Cell Morphology and Membrane Permeability Alterations

A primary mechanism of this compound's antibacterial activity is the disruption of the bacterial cell envelope. nih.govdntb.gov.ua Due to its lipophilic nature, this compound can partition into the lipid bilayer of the cell membrane, altering its fluidity and integrity. researchgate.netresearchgate.net This interaction leads to a significant increase in membrane permeability. nih.govnih.gov

Evidence for this mechanism comes from multiple experimental approaches:

Scanning Electron Microscopy (SEM): Microscopic observations of bacteria such as Listeria monocytogenes and Staphylococcus aureus treated with this compound reveal significant morphological changes. nih.govresearchgate.net Cells appear shrunken, deformed, and lysed, with visible destruction of the cell wall structure. nih.govresearchgate.netdntb.gov.ua

Conductivity Measurements: An increase in the electrical conductivity of a bacterial suspension treated with this compound indicates that ions are leaking from the cytoplasm into the surrounding medium, confirming a loss of membrane integrity. nih.gov

Leakage of Intracellular Components: The compromised membrane allows for the leakage of vital biomacromolecules, including proteins and nucleic acids (DNA and RNA), from the cell's interior. nih.govnih.govbohrium.com

Fluorescence Staining: The use of fluorescent dyes like Propidium Iodide (PI), which can only enter cells with damaged membranes and bind to nucleic acids, confirms membrane permeabilization. nih.govnih.gov Increased red fluorescence in this compound-treated cells is consistent with severe membrane damage. nih.gov

These alterations collectively disrupt essential cellular functions, such as maintaining ion gradients and energy metabolism, ultimately leading to bacterial cell death. nih.govresearchgate.net

Inhibition of Bacterial Growth and Reproduction

This compound has demonstrated significant inhibitory activity against a range of bacteria, with its effectiveness varying between different bacterial species. The primary mechanism of action is attributed to its ability to disrupt the bacterial cell membrane. As a lipophilic compound, this compound can partition into the lipid bilayer of the cell membrane, altering its fluidity and permeability. This disruption leads to the leakage of essential intracellular components, such as ions, ATP, nucleic acids, and proteins, ultimately resulting in bacterial cell death.

Studies have shown that this compound is effective against both Gram-positive and Gram-negative bacteria. For instance, it has shown notable activity against Listeria monocytogenes, with a minimum inhibitory concentration (MIC) of 20 mL/L, by damaging the cell morphology and membrane permeability nih.gov. Similarly, against Staphylococcus aureus, this compound's antibacterial action is linked to the destruction of cell morphology and integrity of the cell wall and membrane dergipark.org.tr. While generally more effective against Gram-positive bacteria, it also exhibits activity against Gram-negative species like Escherichia coli by causing membrane disruption and cellular leakage researchgate.net. The complex outer membrane of Gram-negative bacteria can, however, confer a higher resistance to hydrophobic compounds like this compound mdpi.com.

Table 1: Antibacterial Activity of this compound against Various Bacterial Strains

Bacterial Strain Type MIC (µg/mL) MBC (µg/mL) Reference
Staphylococcus aureus Gram-positive 31.25 125 mdpi.com
Enterococcus faecalis Gram-positive 31.25 125 mdpi.com
Pseudomonas aeruginosa Gram-negative 31.25 - 62.5 125 mdpi.com
Escherichia coli Gram-negative 62.5 62.5 mdpi.com
Listeria monocytogenes Gram-positive 20,000 (20 mL/L) - nih.gov
Bacillus subtilis Gram-positive - - researchgate.net
Clostridium perfringens Gram-positive - - researchgate.net
Streptococcus pyogenes Gram-positive - - researchgate.net

Antifungal Efficacy and Mechanisms (e.g., Candida species)

This compound exhibits potent antifungal activity, particularly against various Candida species, which are common opportunistic human pathogens. Its mechanisms of action are multifaceted, targeting several key cellular processes in fungal cells. One of the primary mechanisms is the induction of apoptosis, or programmed cell death. This compound has been shown to cause damage to the cell wall and membrane of Candida albicans, leading to oxidative stress, DNA damage, and ultimately, apoptosis mdpi.com.

Furthermore, this compound interferes with the virulence factors of Candida species. It has been observed to inhibit the morphological transition of C. albicans from yeast to hyphal form, a critical step for tissue invasion and pathogenicity. Additionally, this compound can reduce the secretion of hydrolytic enzymes like proteinases and phospholipases, which are crucial for host tissue degradation nih.gov. Studies have also demonstrated that this compound can disrupt the cell wall and cause significant intracellular damage in C. albicans mdpi.com. Its efficacy extends to various Candida species, including fluconazole-resistant strains, making it a promising candidate for antifungal therapy mdpi.comms-editions.clelsevierpure.com.

Table 2: Antifungal Activity of this compound against Candida Species

Candida Species MIC Range (µg/mL) Reference
Candida albicans 125 - 250 researchgate.net
Candida glabrata 62.50 researchgate.net
Candida parapsilosis 31.25 - 62.50 researchgate.net
Candida tropicalis 16 - 64 ms-editions.clelsevierpure.com
Candida krusei 16 - 64 ms-editions.clelsevierpure.com
Candida auris 16 - 64 elsevierpure.com

Antiviral Properties (e.g., Influenza virus, SARS-CoV-2, Herpes simplex virus-1)

This compound has been investigated for its antiviral properties against several viruses. Research has shown that both D- and L-limonene exhibit significant virucidal activity against the Influenza A virus H1N1 nih.govfrontiersin.org. At concentrations of 125 and 250.0 µg/mL, this compound was able to reduce the virus by 99.99%, suggesting its potential use as a disinfectant against airborne viruses like influenza nih.govfrontiersin.org. The antiviral action appears to be a direct inactivation of the virus particles.

The potential antiviral activity of this compound against SARS-CoV-2 has been explored, though the findings are not yet conclusive. Some computational and in chemico studies suggest that d-limonene could be a promising compound for anti-SARS-CoV-2 research due to its structural similarities to thymidine, potentially interfering with the viral genome frontiersin.org. Molecular docking studies have also indicated that this compound might inhibit the SARS-CoV-2 protease, albeit weaker than other monoterpenes like 1,8-cineole microbiologyjournal.org. However, at least one in vitro study found that this compound did not significantly inhibit SARS-CoV-2 at the tested concentrations microbiologyjournal.org. Further research is needed to clarify its efficacy against this virus. D-limonene has also been suggested to have a potential therapeutic value for COVID-19-related pulmonary fibrosis by inhibiting the PI3K/Akt/IKK-α/NF-κB p65 signaling pathway nih.gov.

Against Herpes simplex virus-1 (HSV-1), this compound has demonstrated high anti-HSV-1 activity through direct interaction with free virus particles, reducing viral infectivity by 100% mdpi.com. The primary mode of action is the inactivation of the virus before it can enter host cells, thus inhibiting the early phase of viral multiplication mdpi.comnih.gov.

Anti-Biofilm Formation Inhibition

Bacterial biofilms are structured communities of bacteria that are notoriously resistant to antimicrobial agents. This compound has shown significant efficacy in inhibiting the formation of biofilms by various pathogenic bacteria. A key mechanism of its anti-biofilm activity is the inhibition of bacterial adhesion to surfaces, which is the initial and critical step in biofilm formation microbiologyjournal.orgmdpi.com.

In studies focusing on Streptococcus species, such as S. pyogenes and S. mutans, this compound demonstrated a concentration-dependent reduction in biofilm formation microbiologyjournal.orgmdpi.com. It achieves this by targeting surface-associated virulence factors. Gene expression studies have revealed that this compound downregulates genes like mga and vicR in Streptococcus, which are crucial for regulating surface proteins involved in adhesion and biofilm structure microbiologyjournal.orgmdpi.com. By inhibiting the initial attachment of bacteria, this compound effectively prevents the subsequent stages of biofilm development and maturation mdpi.com. This compound has also been found to be effective against biofilm formation in E. coli by potentially influencing the fatty acid composition of the bacterial cell membrane and affecting cell hydrophobicity researchgate.net.

Table 3: Anti-Biofilm Activity of this compound

Bacterial Species Concentration Biofilm Inhibition (%) Reference
Streptococcus pyogenes 400 µg/mL 75 - 95% microbiologyjournal.orgmdpi.com
Streptococcus mutans 400 µg/mL 75 - 95% microbiologyjournal.orgmdpi.com
Streptococcus mitis 400 µg/mL 75 - 95% microbiologyjournal.orgmdpi.com
Escherichia coli 12.5 µL/mL 55% ms-editions.cl
Escherichia coli 25 µL/mL 92% ms-editions.cl
Aeromonas hydrophila MIC x 8 - mdpi.com

Neuroprotective and Neuropharmacological Effects of this compound

Protection in Neurodegenerative Disease Models (e.g., Alzheimer's Disease, Epilepsy)

This compound has emerged as a promising neuroprotective agent in various models of neurodegenerative diseases, largely due to its potent antioxidant and anti-inflammatory properties nih.govresearchgate.net. In the context of Alzheimer's disease, studies have demonstrated this compound's ability to mitigate neurotoxicity and improve cognitive deficits. It has been shown to inhibit acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine, which is crucial for memory and learning nih.gov. By inhibiting AChE, this compound can help maintain higher levels of acetylcholine in the brain.

In animal models of epilepsy, essential oils containing this compound, such as that from Citrus aurantium, have demonstrated anticonvulsant activity mdpi.com. The neuroprotective effects are believed to be mediated through the modulation of neurotransmitter systems, including the GABAergic system, which plays a key role in inhibiting neuronal excitability mdpi.com. The ability of this compound to reduce oxidative stress and inflammation also contributes to its neuroprotective effects in epilepsy and other neurodegenerative conditions researchgate.net.

Anti-Amyloid-beta-42 Toxicity Mechanisms

A hallmark of Alzheimer's disease is the accumulation of amyloid-beta (Aβ) plaques, particularly the Aβ42 peptide, which is highly neurotoxic. This compound has been shown to exert significant neuroprotective effects against Aβ42-induced toxicity through mechanisms that are independent of preventing Aβ42 aggregation nih.gov.

In a Drosophila model of Alzheimer's disease, this compound treatment did not affect the accumulation and aggregation of Aβ42 but effectively reduced neuronal cell death, levels of reactive oxygen species (ROS), and inflammation in the brain nih.gov. The neuroprotective action is strongly linked to its antioxidant properties, which prevent the activation of extracellular signal-regulated kinase (ERK), a pathway involved in cell death and inflammation triggered by Aβ42 nih.gov. Furthermore, in primary cortical neurons, this compound was found to counteract the increase in ROS production triggered by Aβ1-42 oligomers, thereby preventing the upregulation of KV3.4 potassium channel activity and subsequent cell death. These findings highlight that this compound's neuroprotective strategy against Aβ42 toxicity is primarily through the mitigation of downstream pathological events like oxidative stress and neuroinflammation, rather than altering the initial plaque formation.

Table 4: Neuroprotective Effects of this compound in Alzheimer's Disease Models

Model System Key Findings Mechanism of Action Reference
Drosophila AD Model Suppressed Aβ42-induced rough eye phenotype; Restored decreased survival; Decreased cell death, ROS levels, and inflammation. Antioxidant and anti-inflammatory properties; Did not affect Aβ42 accumulation or aggregation. nih.gov
Primary Cortical Neurons Prevented cell death induced by Aβ1-42 oligomers. Counteracted ROS production; Prevented upregulation of KV3.4 potassium channel activity.
In vitro Inhibition of acetylcholinesterase (AChE). IC50 of 7.7 µg/mL.
Inhibition of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE)

This compound has demonstrated inhibitory effects on both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are pivotal in the hydrolysis of the neurotransmitter acetylcholine. The inhibition of these enzymes leads to an increase in acetylcholine levels in the synaptic cleft, a mechanism that is a key therapeutic strategy for conditions such as Alzheimer's disease. mdpi.comtandfonline.com

Research has shown that this compound exhibits a specific inhibitory activity against AChE, with one study reporting an IC50 value almost comparable to that of galantamine, a known drug used in Alzheimer's therapy. nih.gov Another study quantified the inhibition, stating that this compound inhibited AChE and BChE by 10% and 12%, respectively. mdpi.com Further investigations have reported varying IC50 values for this compound's inhibitory action. For instance, the ethanolic extract of Pimpinella anisoides, where this compound is a major constituent, showed activity against AChE and BChE. nih.gov Specifically, (+)-sabinene, a bicyclic monoterpene structurally related to this compound, exhibited promising activity with IC50 values of 176.5 µg/ml against AChE and 218.6 µg/ml against BChE. nih.gov Molecular dynamics simulations have provided insights into the interaction, suggesting that this compound binds to specific sites on AChE, modifying the binding site of acetylcholine and thereby inhibiting the enzyme's catalytic activity. nih.gov

Table 1: Inhibitory Activity of this compound and Related Compounds on Cholinesterases

Compound/Extract Enzyme Inhibitory Concentration (IC50) / % Inhibition
This compound AChE 10% inhibition mdpi.com
This compound BChE 12% inhibition mdpi.com
This compound AChE IC50 of 3.77 μg/mL mdpi.com
(+)-Sabinene AChE 176.5 µg/mL tandfonline.comnih.gov
(+)-Sabinene BChE 218.6 µg/mL tandfonline.comnih.gov
Pimpinella anisoides Extract AChE 227.5 µg/ml
Pimpinella anisoides Extract BChE 362.1 µg/ml
Modulation of Mitochondrial Dehydrogenase Activity

This compound has been shown to positively modulate mitochondrial dehydrogenase activity, an indicator of cellular metabolic function and viability. In studies involving neuronal cells, this compound demonstrated a protective effect against neurotoxicity by influencing this enzymatic activity. Specifically, in NGF-differentiated PC12 cells, treatment with this compound did not cause any significant reduction in mitochondrial dehydrogenase activity; instead, at concentrations of 10 µg/mL and 25 µg/mL, it significantly increased this activity. nih.gov

Furthermore, when primary cortical neurons were exposed to Aβ1-42 oligomers, a key factor in Alzheimer's disease pathology, there was a marked decrease in mitochondrial dehydrogenase activity. nih.gov Pre-treatment with this compound at a concentration of 10 µg/mL was able to counteract this Aβ1-42-induced decrease, thereby preserving mitochondrial function. nih.govmdpi.com This protective effect on mitochondrial dehydrogenase activity is a key aspect of this compound's neuroprotective profile, helping to shield neurons from cellular damage. mdpi.com

Regulation of KV3.4 Potassium Channels

This compound has been found to regulate the function of KV3.4 potassium channels, which play a role in neuronal excitability. Research indicates that in the presence of neurotoxic agents like Aβ1-42 oligomers, there is an upregulation of KV3.4 channel activity. nih.gov this compound, at a concentration of 10 µg/mL, was shown to prevent this Aβ1-42-triggered upregulation of KV3.4 activity. nih.govmdpi.com This regulatory action on KV3.4 channels contributes to the neuroprotective effects of this compound by preventing the hyperactivity of these channels and subsequent neuronal damage. nih.govmdpi.com The modulation of these specific potassium channels appears to be a part of the broader mechanism through which this compound exerts its protective effects in neurodegenerative models.

Anxiolytic and Antidepressant Effects

This compound has demonstrated notable anxiolytic (anxiety-reducing) and antidepressant-like effects in various preclinical studies. torreyholistics.comnih.govresearchgate.net These properties are attributed to its ability to modulate key neurotransmitter systems in the brain. torreyholistics.comcaringsunshine.comcaringsunshine.com Animal models of anxiety, such as the elevated plus maze, have shown that treatment with this compound leads to an increase in open-arm preference, indicative of reduced anxiety. nih.gov Similarly, in models of depression, this compound administration has been associated with a reduction in depressive-like behaviors. caringsunshine.com The inhalation of this compound vapor has been shown to produce anxiolytic effects in rodents, potentially by influencing serotonin and dopamine activity. caringsunshine.com

Modulation of Neurotransmitter Systems (e.g., GABAergic, Dopaminergic, Serotonergic)

The anxiolytic and antidepressant effects of this compound are underpinned by its interaction with multiple neurotransmitter systems.

GABAergic System: this compound enhances the function of the GABAergic system, the primary inhibitory neurotransmitter system in the brain. nih.govresearchgate.net It has been shown to increase the expression of glutamate decarboxylase-67 (GAD-67), the enzyme responsible for synthesizing GABA. nih.gov This leads to an increase in GABA levels and enhanced GABAergic neuronal function. nih.govnih.gov

Dopaminergic System: this compound also modulates the dopaminergic system. nih.govnih.gov It increases the expression of tyrosine hydroxylase, a key enzyme in dopamine synthesis, and significantly upregulates dopamine levels in the striatum. nih.gov This modulation of dopaminergic neurons is a key component of its anxiolytic activity. nih.gov

Serotonergic System: The serotonergic system is another target of this compound's action. Studies have shown that this compound can increase serotonin levels in brain regions associated with anxiety and depression. torreyholistics.comnih.gov This modulation of serotonin receptor function may contribute to its ability to inhibit stimulant-induced behavioral changes. nih.gov

Table 2: Effects of this compound on Neurotransmitter Systems

Neurotransmitter System Key Effects of this compound
GABAergic Increased GAD-67 expression, enhanced GABA release. nih.gov
Dopaminergic Increased tyrosine hydroxylase expression, upregulated dopamine levels in the striatum. nih.gov
Serotonergic Increased serotonin levels in key brain regions, modulation of 5-HT receptor function. torreyholistics.comnih.gov
Interaction with Neurotransmitter Receptors (e.g., GABA-A, Adenosine A2A)

This compound's influence on neurotransmitter systems is further mediated by its direct interaction with specific receptors.

GABA-A Receptors: this compound is believed to act on GABA-A receptors, which are the primary targets for many anxiolytic drugs. nih.govresearchgate.net The anti-stress effects of this compound may be mediated through its action at the GABA-A receptor. nih.gov

Adenosine A2A Receptors: A significant mechanism of this compound's action is its interaction with adenosine A2A receptors. It has been identified as an agonistic ligand for these receptors. nih.govresearchgate.net The anxiolytic effects of this compound are blocked by adenosine A2A receptor antagonists, indicating that its regulation of dopaminergic and GABAergic neuronal activity is mediated through these receptors. nih.govresearchgate.net This interaction also plays a role in its anticonvulsant properties. nih.govdntb.gov.uaresearchgate.net

Anticonvulsant Activity

This compound has demonstrated significant anticonvulsant activity in animal models of seizures. mdpi.comdntb.gov.ua Pretreatment with D-limonene has been shown to inhibit seizures induced by pentylenetetrazole (PTZ), a chemical convulsant. dntb.gov.ua This protective effect is observed in both acute and chronic seizure models. dntb.gov.ua

The anticonvulsant properties of this compound are closely linked to its modulation of the GABAergic system and its interaction with adenosine A2A receptors. nih.govdntb.gov.uaresearchgate.net By enhancing GABAergic neuronal function through the activation of adenosine A2A receptors, this compound helps to suppress neuronal hyperexcitability that leads to seizures. nih.govdntb.gov.uaresearchgate.net Specifically, D-limonene treatment has been found to increase the expression of GAD-67 in the hippocampus and inhibit axonal sprouting of hippocampal neurons following kindling. dntb.gov.ua Furthermore, the anticonvulsant effects of D-limonene are inhibited by adenosine A2A antagonists, confirming the crucial role of this receptor in its mechanism of action. nih.govdntb.gov.uaresearchgate.net

Modulation of Stress Responses (e.g., Hypothalamic-Pituitary-Adrenal (HPA) axis activity)

This compound has demonstrated potential anti-stress effects, which are intrinsically linked to its anti-inflammatory properties. nih.gov Stress is known to activate the Hypothalamic-Pituitary-Adrenal (HPA) axis, a primary neuroendocrine system that regulates the body's reaction to stress. nih.gov Dysregulation of the HPA axis is associated with various pathological conditions. Research suggests that d-limonene may exert an anti-stress action by influencing this axis and altering central neurotransmitter functions. nih.gov

In animal models, oral administration of d-limonene has been shown to mitigate stress-related behaviors. nih.gov Studies on rats subjected to non-pathological stress demonstrated that those treated with d-limonene exhibited fewer signs of stress and maintained better activity compared to control groups. nih.gov These effects are thought to be mediated, at least in part, by its metabolite, perillyl alcohol. nih.gov The anti-stress action of d-limonene is measurable through both behavioral and physiological parameters that are under the influence of the nervous system. nih.gov Furthermore, rodent studies indicate that this compound could be utilized in aromatherapy for its anti-stress and anti-anxiety properties, potentially by boosting levels of serotonin and dopamine. healthline.comverywellhealth.comcaringsunshine.com

Immunomodulatory Activity of this compound

This compound has been shown to possess immunomodulatory activities, influencing various components of the immune system. nih.govnih.gov These effects are multifaceted, involving the regulation of immune cell activity, cytokine production, and other immune responses. nih.govnih.gov The immunomodulatory potential of this compound suggests its utility as a candidate for therapeutic applications aimed at modulating the immune response. nih.gov

This compound and its metabolites have been found to modulate the activity of T lymphocytes, which are crucial for cell-mediated immunity. Specifically, d-limonene, along with its metabolites this compound-1-2-diol and perillic acid, can inhibit the production of several key cytokines by both CD4+ and CD8+ T cells. nih.govresearchgate.net

In CD3+CD4+ T cells, these compounds have been shown to inhibit the production of IFN-γ, IL-2, TNF-α, IL-4, and IL-13. nih.govnih.govresearchgate.net Similarly, in CD3+CD8+ T cells, they inhibit the production of IFN-γ, IL-2, and TNF-α. nih.govnih.govresearchgate.net Additionally, this compound and its derivatives can modulate the upregulation of activation markers on T lymphocytes, such as CD25, CD69, and CD40L. nih.govresearchgate.net It is also noted that high concentrations of d-limonene and its metabolites can induce T lymphocyte cell death. nih.govresearchgate.net

This compound demonstrates a significant capacity to modulate the production of both pro-inflammatory and anti-inflammatory cytokines. nih.gov This modulation is a key aspect of its anti-inflammatory and immunomodulatory effects. healthline.com

In studies involving lipopolysaccharide (LPS)-stimulated macrophages, D-limonene has been shown to decrease the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6) in a dose-dependent manner. nih.govjst.go.jp Research has also indicated that d-limonene can decrease the levels of pro-inflammatory cytokines TNF-α, IL-6, and IL-1β while increasing the levels of the anti-inflammatory cytokine IL-10. nih.gov This dual action of suppressing pro-inflammatory cytokines while promoting anti-inflammatory ones highlights its potential to regulate inflammatory responses. nih.govmdpi.com

Table 1: Effect of D-Limonene on Cytokine Production

Cytokine Type Effect of D-Limonene Reference
TNF-α Pro-inflammatory Decrease nih.govnih.govjst.go.jp
IL-1β Pro-inflammatory Decrease nih.govnih.govjst.go.jp
IL-6 Pro-inflammatory Decrease nih.govnih.govjst.go.jp
IL-10 Anti-inflammatory Increase nih.gov
IFN-γ Pro-inflammatory Decrease (in T cells) nih.govresearchgate.net
IL-2 Pro-inflammatory Decrease (in T cells) nih.govresearchgate.net
IL-4 Anti-inflammatory Decrease (in T cells) nih.govresearchgate.net
IL-13 Pro-inflammatory Decrease (in T cells) nih.govresearchgate.net

The effect of this compound on antibody production and immune cell proliferation can be complex, potentially showing either suppressive or enhancing effects depending on the context. nih.gov Some studies have reported that D-limonene can elevate total antibody production. nih.gov Administration of monoterpenes, including this compound, has been found to increase antibody-producing cells in the spleen and enhance bone marrow cellularity in mice, suggesting a potentiating effect on the humoral immune system. researchgate.net

Regarding cell proliferation, this compound has been observed to have a biphasic effect on normal murine lymphocytes. sci-hub.seresearchgate.net At certain concentrations, it can stimulate lymphocyte proliferation, an effect linked to a decrease in hydrogen peroxide levels through the increased activity of antioxidant enzymes like catalase and peroxidase. sci-hub.seresearchgate.net Conversely, as mentioned earlier, high concentrations of d-limonene can induce cell death in T lymphocytes. nih.govresearchgate.net

This compound has been shown to modulate several functions of macrophages, key cells of the innate immune system. In studies with tumor-bearing mice, D-limonene increased phagocytosis and microbicidal activity of peritoneal macrophages. nih.gov It also increased nitric oxide (NO) production in these macrophages in vitro. nih.gov

Furthermore, in LPS-stimulated RAW 264.7 macrophage cells, D-limonene effectively inhibits the production of inflammatory mediators. nih.govjst.go.jp It dose-dependently decreases the production of nitric oxide (NO) and prostaglandin E2 by reducing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) proteins. nih.govjst.go.jp This inhibition of pro-inflammatory mediators in macrophages is a central mechanism of this compound's anti-inflammatory activity. jst.go.jp

Other Investigated Biological Activities

Beyond its immunomodulatory and anti-stress effects, this compound has been investigated for a range of other biological activities.

Antioxidant Activity : this compound has demonstrated antioxidant properties by reducing cell damage from free radicals and oxidative stress. healthline.comnih.gov It can increase the activity of antioxidant enzymes such as catalase and superoxide dismutase. nih.govresearchgate.net

Neuroprotective Effects : Research suggests D-limonene may offer neuroprotective benefits. mdpi.comnih.gov It has been reported to inhibit acetylcholinesterase activity and protect neurons from cellular damage, potentially delaying the development of neurodegenerative conditions like Alzheimer's disease. mdpi.comdovepress.com

Antimicrobial Activity : this compound exhibits broad-spectrum antimicrobial properties, showing activity against various pathogenic bacteria (both Gram-positive and Gram-negative) and fungi. nih.govmdpi.commicrobiologyjournal.org It has also demonstrated antiviral properties against viruses such as Herpes simplex type 1. microbiologyjournal.org

Anticancer Properties : D-limonene and its metabolites have been shown to have chemopreventive and chemotherapeutic effects against different types of tumors in both animal models and clinical trials. nih.govnih.govmdpi.com

Antidiabetic Effects (e.g., Hypoglycemic Activity, Insulin Secretion Potentiation)

This compound has demonstrated notable antidiabetic properties through various mechanisms of action. Studies in streptozotocin-induced diabetic rats have shown that D-limonene administration can lead to a significant decrease in plasma glucose and HbA1c levels. researchgate.netnih.gov The compound influences carbohydrate metabolism by reducing the activity of gluconeogenic enzymes such as glucose-6-phosphatase and fructose-1,6-bisphosphatase, while concurrently increasing the activity of the glycolytic enzyme glucokinase. nih.gov This modulation of enzymatic activity contributes to its antihyperglycemic effect.

A key aspect of this compound's antidiabetic potential lies in its ability to inhibit protein glycation, a process implicated in the secondary complications of diabetes. nih.govnih.govsemanticscholar.org Research has shown that this compound can inhibit protein glycation by stabilizing the protein's structure through hydrophobic interactions, thereby preventing the formation of advanced glycation end-products (AGEs). nih.govnih.gov In one study, this compound at a concentration of 50 μM inhibited protein glycation by 56.3%. nih.govnih.gov Furthermore, this compound has been observed to upregulate the expression of glucose transporter 1 (GLUT1), which may help prevent hyperglycemia-induced oxidative stress and subsequent tissue damage. nih.govsemanticscholar.org Its antioxidant properties, including the ability to reduce lipid peroxidation and enhance the activity of antioxidant enzymes, also contribute to its protective effects in a diabetic state. phcogres.com

Table 1: Antidiabetic Effects of this compound

Mechanism Observed Effect Supporting Evidence
Hypoglycemic Activity Reduction in plasma glucose and HbA1c levels. researchgate.netnih.gov Modulation of key enzymes in glucose metabolism. nih.gov
Protein Glycation Inhibition Significant reduction in the formation of advanced glycation end-products (AGEs). nih.govnih.govsemanticscholar.org Stabilization of protein conformation. nih.govnih.gov
Oxidative Stress Reduction Decreased lipid peroxidation and increased activity of antioxidant enzymes. phcogres.com Scavenging of free radicals. phcogres.com
Gene Expression Regulation Upregulation of glucose transporter 1 (GLUT1) expression. nih.govsemanticscholar.org Prevention of hyperglycemia-induced tissue damage. semanticscholar.org

Wound Healing Properties

This compound demonstrates significant potential in promoting wound healing, primarily through its anti-inflammatory and tissue-regenerative properties. nih.govnih.govsemanticscholar.orgresearchgate.net In murine models of dermal inflammation and mechanical skin lesions, both d-limonene and its metabolite, perillyl alcohol, have been shown to reduce the severity and extent of skin lesions. nih.govsemanticscholar.orgaisa-tx.com This is accompanied by a significant decrease in the systemic production of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). nih.govsemanticscholar.orgaisa-tx.com

The mechanism of action involves the activation of matrix metalloproteinases (MMP)-2 and -9, which are crucial for tissue remodeling during the healing process. nih.govdovepress.com In diabetic mice, topical application of d-limonene has been found to accelerate wound healing by reducing the levels of pro-inflammatory markers and chemokine expression. nih.govresearchgate.net It achieves this by downregulating the mRNA expression of inflammatory mediators and modulating the balance of T-helper cells, specifically by upregulating regulatory T cells (Tregs). nih.gov Furthermore, histopathological examination of this compound-treated wounds reveals complete re-epithelialization and a decrease in inflammatory cells, alongside the formation of healthy granulation tissue. nih.gov

Table 2: Wound Healing Properties of this compound

Mechanism Observed Effect Supporting Evidence
Anti-inflammatory Action Reduction in pro-inflammatory cytokines (TNF-α, IL-6). nih.govsemanticscholar.orgaisa-tx.com Decreased inflammatory cell infiltration at the wound site. nih.gov
Tissue Remodeling Activation of matrix metalloproteinases (MMP)-2 and -9. nih.govdovepress.com Enhanced re-epithelialization and granulation tissue formation. nih.gov
Immunomodulation Upregulation of regulatory T cells (Tregs). nih.gov Modulation of chemokine expression. nih.gov

Hepatoprotective Effects

This compound has been shown to exert protective effects on the liver. Studies on rats have indicated that d-limonene can influence hepatic enzyme levels. While some studies have reported that high doses of d-limonene over an extended period may induce certain morphological changes in hepatocytes, such as hydropic degeneration and microvesicular steatosis, other research points towards its protective capabilities. nih.govresearchgate.net For instance, in rats treated with d-limonene, a significant reduction in alanine aminotransferase (ALT) levels has been observed, suggesting a potential to mitigate liver damage. nih.govresearchgate.net

Animal studies have also confirmed this compound's role in improving insulin sensitivity and reducing the accumulation of fat in the liver in cases of high-fat-diet-induced obesity and inflammation, which is often associated with lower ALT levels. schoolafm.com Furthermore, d-limonene has been found to decrease both liver and serum cholesterol levels. nih.gov Mechanistically, this compound appears to influence hepatic drug-metabolizing enzymes, with studies showing an increase in aminopyrine demethylase and aniline hydroxylase, as well as cytochromes P-450 and b5 after repeated treatment. nih.gov

Table 3: Hepatoprotective Effects of this compound

Mechanism Observed Effect Supporting Evidence
Enzyme Modulation Reduction in serum Alanine Aminotransferase (ALT) levels. nih.govresearchgate.net Increased activity of hepatic drug-metabolizing enzymes. nih.gov
Lipid Metabolism Decrease in liver and serum cholesterol. nih.gov Reduction of hepatic fat accumulation. schoolafm.com
Cellular Protection Prevention of changes in liver enzymes. researchgate.net Maintenance of membrane integrity. researchgate.net

Dermatoprotective Effects

This compound exhibits notable dermatoprotective effects, primarily through its antioxidant and enzyme-inhibiting activities. mdpi.comnih.gov It has been shown to protect human skin keratinocytes from the damaging effects of UVB radiation by activating the Nrf2-dependent antioxidant defense system. nih.gov This involves increasing the expression of endogenous antioxidants like heme oxygenase 1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO-1). nih.govresearchgate.net Pretreatment with this compound can increase cell viability and inhibit the generation of intracellular reactive oxygen species (ROS) in UVB-irradiated skin cells. nih.gov

Furthermore, this compound demonstrates the ability to inhibit key enzymes involved in skin aging and pigmentation, such as elastase and tyrosinase. mdpi.comnih.govresearchgate.netimrpress.com By inhibiting elastase, which breaks down elastin, this compound can help maintain skin elasticity. mdpi.com Its inhibition of tyrosinase, an enzyme crucial for melanin production, suggests its potential in addressing hyperpigmentation. mdpi.comresearchgate.netimrpress.com this compound also helps to prevent the depletion of tight junction regulatory proteins, which are essential for maintaining the skin's barrier function. nih.govresearchgate.net

Table 4: Dermatoprotective Effects of this compound

Mechanism Observed Effect Supporting Evidence
Antioxidant Activity Activation of the Nrf2-dependent antioxidant defense system. nih.gov Inhibition of intracellular ROS generation. nih.gov
Enzyme Inhibition Inhibition of elastase and tyrosinase activity. mdpi.comnih.govresearchgate.netimrpress.com Potential to reduce skin aging and hyperpigmentation. mdpi.com
Barrier Function Prevention of UVB-mediated depletion of tight junction proteins. nih.govresearchgate.net Maintenance of skin integrity.
Photoprotection Increased cell viability in UVB-irradiated keratinocytes. nih.gov Protection against photodamage and photoaging. nih.gov

Antihyperalgesic Effects

This compound has demonstrated promising antihyperalgesic, or pain-relieving, effects. canncestra.com Its mechanism of action is believed to involve both anti-inflammatory properties and interaction with the body's pain signaling pathways. canncestra.comhempshack.com.au Research suggests that this compound may modulate the TRPV1 receptor, which plays a critical role in the sensation of pain. canncestra.com

By reducing inflammation, which is often a key contributor to chronic pain, this compound can provide a dual benefit. canncestra.comhempshack.com.au Studies have shown that this compound can alleviate mechanical hyperalgesia in neuropathic pain models. researchgate.net These effects are associated with the suppression of pro-inflammatory signaling pathways, including the downregulation of TNF-α and the inhibition of NF-κB and p38MAPK pathways. researchgate.net

Table 5: Antihyperalgesic Effects of this compound

Mechanism Observed Effect Supporting Evidence
Receptor Modulation Interaction with the TRPV1 pain receptor. canncestra.com Reduction in the perception of pain. canncestra.com
Anti-inflammatory Action Suppression of pro-inflammatory signaling (TNF-α, NF-κB). researchgate.net Alleviation of inflammation-associated pain. canncestra.comhempshack.com.au
Neuropathic Pain Relief Attenuation of mechanical hyperalgesia. researchgate.net Downregulation of key signaling pathways in neuropathic pain. researchgate.net

Amelioration of Gallstone Formation

One of the well-documented therapeutic applications of this compound is its ability to dissolve cholesterol-containing gallstones. nih.govdovepress.comschoolafm.com D-limonene acts as a solvent for cholesterol, which is the primary component of the majority of gallstones. nih.govdovepress.comschoolafm.com In vitro studies have demonstrated that pure cholesterol stones can be completely dissolved in a d-limonene preparation within a couple of hours. nih.govdovepress.com

Clinical experience has also supported the use of d-limonene for the dissolution of retained gallstones in the bile ducts. nih.gov Direct injection of a d-limonene preparation into the biliary system has resulted in the complete disappearance of stones in a significant percentage of patients. nih.gov The mechanism is primarily based on the direct solvent action of this compound on the cholesterol content of the gallstones, leading to their disintegration and dissolution. nih.govdovepress.com

Table 6: Amelioration of Gallstone Formation by this compound

Mechanism Observed Effect Supporting Evidence
Cholesterol Dissolution Acts as a direct solvent for cholesterol. nih.govdovepress.comschoolafm.com Complete dissolution of pure cholesterol gallstones in vitro. nih.govdovepress.com
Clinical Efficacy Disintegration and disappearance of retained bile duct stones. nih.gov High success rate in clinical studies with direct administration. nih.gov

Effects on Pulmonary Hypertension

This compound has shown potential in mitigating the effects of pulmonary hypertension. In animal models, the administration of this compound has been found to prevent the development of monocrotaline-induced pulmonary hypertension and right ventricular hypertrophy. nih.govkarger.comscielo.br

The protective effects of this compound in this context are associated with a reduction in the structural remodeling of the lung vasculature that characterizes pulmonary hypertension. karger.com Specifically, this compound has been observed to reduce the increase in pulmonary arterial media thickness and the development of interstitial fibrosis. nih.govkarger.com The proposed mechanism involves the inhibition of farnesyltransferase, an enzyme involved in processes that contribute to the proliferation of pulmonary arterial cells, which is a key factor in the pathology of the disease. nih.govkarger.com In vivo administration of D-limonene has also been shown to attenuate the inflammatory response in the heart associated with this condition. nih.gov

Table 7: Effects of this compound on Pulmonary Hypertension

Mechanism Observed Effect Supporting Evidence
Vascular Remodeling Reduction in pulmonary arterial media thickness and interstitial fibrosis. nih.govkarger.com Prevention of monocrotaline-induced lung alterations. nih.govkarger.com
Cardiac Protection Prevention of right ventricular hypertrophy. nih.govkarger.comscielo.br Attenuation of cardiac inflammation. nih.gov
Enzyme Inhibition Potential inhibition of farnesyltransferase activity. nih.govkarger.com Regulation of pulmonary arterial cell proliferation. karger.com

Antiarrhythmic Activity

This compound, a monoterpene found in citrus fruit peels, has demonstrated notable antiarrhythmic properties in several preclinical studies. scienceopen.comnih.gov Research has primarily focused on the two enantiomers, D-limonene and S-limonene, investigating their effects on cardiac rhythm and the underlying electrophysiological mechanisms. These studies, utilizing both in vivo and in vitro models, suggest that this compound may exert its antiarrhythmic effects through multiple pathways, including the modulation of ion channels and autonomic nervous system signaling. nih.govnih.gov

Mechanistic Insights from Preclinical Studies

Investigations into the antiarrhythmic mechanisms of this compound have pointed towards its interaction with key components of cardiac electrophysiology. One of the primary mechanisms identified for S-limonene is the blockade of β-adrenergic receptors in the heart. nih.gov This action is significant as excessive β-adrenergic stimulation is a known trigger for various cardiac arrhythmias. By inhibiting this pathway, S-limonene can mitigate the pro-arrhythmic effects of catecholamines. nih.gov

Studies have shown that S-limonene antagonized the effects of isoproterenol, a β-adrenergic agonist, reducing the associated increases in heart rate and left ventricular developed pressure. nih.gov Furthermore, in ventricular cardiomyocytes, S-limonene was observed to counteract the effects of dobutamine, a β1-adrenergic receptor agonist, by preventing an increase in sarcomeric shortening, an effect comparable to the β1-blocker atenolol. nih.gov However, S-limonene did not appear to significantly alter the L-type calcium current (ICa,L) density or its voltage dependence for activation in ventricular cardiomyocytes. nih.gov

For D-limonene, research suggests a potential role for calcium channel inhibition in its antiarrhythmic activity. nih.govabccardiol.org In an in vivo model where arrhythmias were induced by the L-type calcium channel agonist Bay K8644, D-limonene significantly reduced the arrhythmia score. scienceopen.comnih.govscielo.br This finding points towards a possible antagonistic effect on L-type calcium channels, which are crucial for cardiac action potential generation and conduction. nih.gov The observed bradycardic effect of D-limonene, characterized by a prolonged QTc interval on the electrocardiogram (ECG), further supports the hypothesis of calcium channel modulation. scienceopen.comscielo.br However, it is also acknowledged that effects on other ion channels could contribute to its antiarrhythmic properties, and further research is needed for a conclusive understanding. nih.govabccardiol.org

Detailed Research Findings

Numerous studies have provided specific data on the antiarrhythmic effects of this compound. In in vivo experiments with rats, S-limonene administered at a dose of 1 mg/kg demonstrated a significant antiarrhythmic action in a caffeine/isoproterenol-induced arrhythmia model. nih.gov This was evidenced by a reduction in the arrhythmia score, heart rate, and the occurrence of ventricular premature beats and inappropriate sinus tachycardia. nih.gov

In isolated rat hearts, S-limonene at a concentration of 10 μM was found to inhibit the adrenergic response evoked by isoproterenol. nih.gov At higher concentrations of 30 μM and 50 μM, it led to a reduction in heart rate by 12.4% and 16.6%, respectively, and at 50 μM, it increased the heart rate-corrected QT interval (QTc) by 10.8%. nih.gov

Studies with D-limonene have also yielded significant findings. Intravenous administration of D-limonene in rats at doses of 10, 20, and 40 mg/kg resulted in pronounced and persistent bradycardia and hypotension. scienceopen.comscielo.br In an arrhythmia model induced by Bay K8644, a 10 mg/kg dose of D-limonene decreased the arrhythmia score from a baseline of 15.33 ± 3.52 to 4.0 ± 2.64. scienceopen.comnih.govscielo.br In isolated perfused rat hearts, D-limonene at a concentration of 10-3 M significantly reduced the heart rate from 228.6 ± 8.5 bpm to 196.0 ± 9.3 bpm and the left ventricular developed pressure from 25.2 ± 3.4 mmHg to 5.9 ± 1.8 mmHg. scienceopen.comnih.govscielo.br

The following tables provide a summary of the key research findings on the antiarrhythmic activity of this compound:

This compound Isomer Model Key Findings Reference
S-LimoneneIn vivo (caffeine/ISO-induced arrhythmia in rats)Reduced arrhythmia score, heart rate, ventricular premature beats, and inappropriate sinus tachycardia. nih.gov
S-LimoneneIsolated rat heartsInhibited adrenergic response to isoproterenol; reduced heart rate at 30 µM and 50 µM; increased QTc interval at 50 µM. nih.gov
S-LimoneneVentricular cardiomyocytesAntagonized the effect of dobutamine on sarcomeric shortening; did not alter L-type calcium current. nih.gov
D-LimoneneIn vivo (rats)Produced intense and persistent bradycardia and hypotension at 10, 20, and 40 mg/kg. scienceopen.comscielo.br
D-LimoneneIn vivo (Bay K8644-induced arrhythmia in rats)Decreased arrhythmia score from 15.33 ± 3.52 to 4.0 ± 2.64 at 10 mg/kg. scienceopen.comnih.govscielo.br
D-LimoneneIsolated perfused rat heartsReduced heart rate and left ventricular developed pressure at 10-3 M. scienceopen.comnih.govscielo.br
Parameter Compound/Condition Result Reference
Arrhythmia ScoreD-Limonene (10 mg/kg)Decrease from 15.33 ± 3.52 to 4.0 ± 2.64 scienceopen.comnih.govscielo.br
Heart RateS-Limonene (30 µM)12.4% reduction nih.gov
Heart RateS-Limonene (50 µM)16.6% reduction nih.gov
QTc IntervalS-Limonene (50 µM)10.8% increase nih.gov
Heart RateD-Limonene (10-3 M)Reduction from 228.6 ± 8.5 bpm to 196.0 ± 9.3 bpm scienceopen.comnih.govscielo.br
Left Ventricular Developed PressureD-Limonene (10-3 M)Reduction from 25.2 ± 3.4 mmHg to 5.9 ± 1.8 mmHg scienceopen.comnih.govscielo.br

Advanced Research Methodologies and Models in Limonene Studies

In Vitro Experimental Models

In vitro models provide a controlled environment to study the direct effects of limonene (B3431351) on specific cell types, minimizing systemic variables. These models are fundamental for initial screening and mechanistic studies, offering insights into cellular responses, protein expression, and genetic regulation.

Cancer Cell Lines (e.g., Caco-2, HL-60)

Cancer cell lines are instrumental in oncology research to understand the antiproliferative and pro-apoptotic properties of compounds like this compound.

Caco-2 (Human Colorectal Adenocarcinoma Cells): Studies utilizing the Caco-2 cell line have demonstrated the antiproliferative potential of D-limonene. Research indicates that D-limonene treatment can induce cell death in these cancer cells through mechanisms involving the generation of reactive oxygen species (ROS) and the modulation of apoptotic pathways. dovepress.com Specifically, D-limonene has been observed to increase the expression of pro-apoptotic proteins such as p53, Bax, and caspase-3, while decreasing the levels of the anti-apoptotic protein Bcl-2, suggesting that it triggers the mitochondria-mediated intrinsic death pathway. dovepress.com In models of inflammation relevant to ulcerative colitis, this compound has been shown to inhibit pro-inflammatory markers in lipopolysaccharide (LPS)-stimulated Caco-2 cells. mdpi.com

HL-60 (Human Promyelocytic Leukemia Cells): Research on HL-60 cells has revealed that D-limonene can inhibit cell proliferation and induce apoptosis in a dose- and time-dependent manner. sigmaaldrich.com The mechanism involves the downregulation of the bcl-2 gene, which plays a critical role in preventing apoptosis. sigmaaldrich.comresearchgate.net By reducing the expression of Bcl-2, this compound facilitates the programmed cell death of leukemia cells. Further studies have confirmed that this compound's pro-apoptotic effect is mediated through a caspase-dependent mitochondrial death pathway.

Table 1: Research Findings in Cancer Cell Lines

Cell LineModelKey Research Findings
Caco-2Colorectal Adenocarcinoma- D-limonene exhibits antiproliferative effects. dovepress.com
  • Induces apoptosis via the intrinsic mitochondrial pathway (↑p53, ↑Bax, ↓Bcl-2). dovepress.com
  • Increases reactive oxygen species (ROS) formation. dovepress.com
  • HL-60Promyelocytic Leukemia- Inhibits cell growth and induces apoptosis. sigmaaldrich.com
  • Downregulates the anti-apoptotic bcl-2 gene. sigmaaldrich.comresearchgate.net
  • Activates a caspase-dependent mitochondrial death pathway.
  • Normal Human Cell Lines (e.g., HaCaT, Human Cartilage Cells, Lens Epithelial Cells)

    Normal human cell lines are used to assess the effects of this compound on non-cancerous cells, particularly its protective and regenerative potential.

    HaCaT (Human Keratinocytes): In studies using the HaCaT cell line, which models human skin cells, this compound has demonstrated protective effects against aging induced by oxidative stress. Research shows that this compound can mitigate the cytotoxic and genotoxic effects of hydrogen peroxide (H₂O₂), a common inducer of cellular senescence. These findings suggest a potential role for this compound in protecting skin cells from age-related damage.

    Human Cartilage Cells (Chondrocytes): In primary human chondrocytes, the cells responsible for maintaining cartilage health, this compound has been identified as an inhibitor of inflammatory pathways relevant to osteoarthritis. Specifically, it has been shown to inhibit the production of nitric oxide (NO) induced by interleukin-1 beta (IL-1β), a key pro-inflammatory cytokine involved in cartilage degradation.

    Lens Epithelial Cells: The primary study investigating the protective effects of D-limonene against oxidative stress in human lens epithelial cells has been retracted due to concerns about data integrity. Therefore, at present, there are no validated scientific findings to report on the effects of this compound in this specific cell line.

    Table 2: Research Findings in Normal Human Cell Lines

    Cell LineModelKey Research Findings
    HaCaTHuman Keratinocytes (Skin)- Exhibits protective effects against H₂O₂-induced cellular aging.
  • Reduces cytotoxic and genotoxic damage from oxidative stress.
  • Human ChondrocytesCartilage Cells- Inhibits IL-1β-induced nitric oxide (NO) production, indicating anti-inflammatory effects.
    Lens Epithelial CellsEye Lens Cells- Key research in this area has been retracted; no validated findings are currently available.

    Primary Cell Culture Systems (e.g., Primary Cortical Neurons)

    Primary cell cultures, derived directly from tissue, offer a model that more closely resembles the in vivo environment.

    Primary Cortical Neurons: In models of Alzheimer's disease using rat primary cortical neurons, this compound has demonstrated significant neuroprotective effects against the toxicity induced by amyloid-beta (Aβ) oligomers. The protective mechanism is largely attributed to its antioxidant activity, as this compound counteracts the Aβ-induced increase in ROS production. Furthermore, it has been shown to prevent Aβ-induced hyperactivity of Kᵥ3.4 potassium channels, which is linked to neuronal damage, thereby preventing cell death. This compound also exhibits inhibitory activity against acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine.

    Table 3: Research Findings in Primary Cell Culture Systems

    Cell SystemModelKey Research Findings
    Primary Cortical NeuronsAlzheimer's Disease (Aβ Toxicity)- Protects neurons from Aβ oligomer-induced cell death.
  • Prevents Aβ-induced increase in ROS production.
  • Prevents hyperfunction of Kᵥ3.4 potassium channels.
  • Exhibits acetylcholinesterase (AChE) inhibitory activity.
  • In Vivo Animal Models

    In vivo animal models are indispensable for studying the systemic effects of this compound, including its metabolism, bioavailability, and impact on complex disease processes within a living organism.

    Rodent Models (Rats, Mice) for Various Disease States

    Rodents are widely used to model human diseases due to their physiological and genetic similarities.

    Diabetic Models: In diabetic rat models, D-limonene treatment has been shown to lower blood glucose levels and improve markers of kidney function. It enhances the antioxidant defense system by increasing levels of superoxide dismutase (SOD), catalase (CAT), and glutathione (GSH), while reducing markers of oxidative stress.

    Ulcerative Colitis Models: In rat models of ulcerative colitis, D-limonene demonstrates significant anti-inflammatory and antioxidant effects. It reduces colonic mucosal damage by suppressing the expression of inflammatory enzymes like iNOS and COX-2. Studies also show that this compound can decrease levels of pro-inflammatory cytokines (IL-6, IL-1β, TNF-α) and enhance the integrity of the intestinal barrier by increasing the expression of tight junction proteins. mdpi.com

    Neurodegenerative Models: The neuroprotective potential of this compound has been demonstrated in various rodent models of neurodegenerative diseases. Its antioxidant and anti-inflammatory properties are considered key to its protective action against neuronal damage.

    Cancer Models: A systematic review of rodent cancer studies confirms that this compound can suppress tumor growth, reducing the size, number, and weight of tumors. Mechanistic studies in these models show that this compound promotes cancer cell apoptosis by increasing the expression of pro-apoptotic proteins like Bax and decreasing anti-apoptotic proteins like Bcl2. It may also exert its effects by restoring antioxidant capacity and immune functions that are impaired by cancer.

    Table 4: Research Findings in Rodent Models

    Disease StateModelKey Research Findings
    DiabetesDiabetic Rats- Decreases serum glucose.
  • Enhances endogenous antioxidant enzymes (SOD, CAT, GSH).
  • Ulcerative ColitisUC Rats- Reduces colonic mucosal damage.
  • Suppresses iNOS, COX-2, and pro-inflammatory cytokines. mdpi.com
  • Enhances intestinal barrier integrity. mdpi.com
  • NeurodegenerationVarious Rodent Models- Exhibits neuroprotective effects via antioxidant and anti-inflammatory actions.
    CancerVarious Rodent Models- Suppresses tumor growth (size, number, weight).
  • Promotes apoptosis in tumor cells (↑Bax, ↓Bcl2).
  • Restores antioxidant and immune functions.
  • Drosophila Models (e.g., Alzheimer's Disease)

    The fruit fly, Drosophila melanogaster, is a powerful model organism for studying neurodegenerative diseases due to its genetic tractability and short lifespan.

    Alzheimer's Disease Models: In Drosophila models expressing the human amyloid-beta 42 (Aβ42) peptide, this compound has shown significant neuroprotective effects. Treatment with (+)-limonene partially suppresses the Aβ42-induced rough eye phenotype and restores the decreased survival rate of the flies. Mechanistically, this compound reduces cell death, decreases levels of reactive oxygen species, and lessens inflammation in the fly brain. Notably, these protective effects occur without altering the accumulation or aggregation of the Aβ42 peptide itself, indicating that this compound acts by mitigating the downstream toxic effects of Aβ42.

    Table 5: Research Findings in Drosophila Models

    Disease StateModelKey Research Findings
    Alzheimer's DiseaseAβ42-expressing Drosophila- Suppresses Aβ42-induced rough eye phenotype.
  • Restores decreased survival rates.
  • Decreases cell death, ROS levels, and inflammation.
  • Does not affect Aβ42 accumulation or aggregation.
  • Preclinical Research Design and Outcomes

    Preclinical research on this compound has employed a variety of in vivo and in vitro models to investigate its therapeutic potential. These studies have been crucial in laying the groundwork for subsequent clinical trials.

    Rodent models have been central to understanding this compound's effects on cancer. For instance, in carcinogen-induced rat mammary carcinogenesis models, dietary this compound administered during the promotion/progression stage has been shown to inhibit the development of tumors. nih.gov This inhibitory effect was observed for tumors induced by both 7,12-dimethylbenz(α)anthracene (DMBA), which requires metabolic activation, and N-methyl-N-nitrosourea (NMU), a direct-acting carcinogen. nih.gov Furthermore, in rats with established mammary carcinomas, oral feeding of this compound led to significant tumor regression in a dose-dependent manner. nih.gov A systematic review of eight studies on rodent models demonstrated that this compound consistently reduced tumor burden, manifesting as decreased size, number, weight, or multiplicities of tumors. frontiersin.orgscispace.com

    In a preclinical study on gastric cancer using BALB/c nude mice, the administration of d-limonene was found to significantly inhibit tumor growth. nih.gov Similarly, in a lung cancer xenograft animal model, d-limonene suppressed the growth of transplanted tumors. nih.gov The mechanisms underlying these effects are believed to involve the induction of apoptosis (programmed cell death) and the promotion of autophagy. nih.govnih.gov Specifically, studies have shown that this compound treatment can lead to increased expression of apoptosis-related genes like Bax and cleaved PARP. nih.gov

    Beyond cancer, preclinical studies have explored this compound's potential in mitigating the side effects of cancer treatment. In a study involving mice exposed to radiation, d-limonene was shown to protect salivary gland cells, reducing aldehyde concentrations and improving the cells' ability to recover and produce saliva. stanford.edu This suggests a potential role for this compound in preventing radiation-induced xerostomia (dry mouth). stanford.edu

    The following table summarizes key findings from preclinical studies on this compound:

    Model Condition Key Findings Reference
    RatMammary Carcinogenesis (DMBA- and NMU-induced)Inhibition of tumor development and regression of established tumors. nih.gov
    Rodent (Systematic Review)Various CancersReduced tumor burden (size, number, weight, multiplicity), extended latency and survival periods, and promoted apoptosis. frontiersin.orgscispace.comresearchgate.net
    Mouse (BALB/c nude)Gastric CancerSignificant inhibition of tumor growth. nih.gov
    Mouse (Xenograft)Lung CancerSuppression of transplanted tumor growth; induction of apoptosis and autophagy. nih.gov
    MouseRadiation-induced XerostomiaProtection of salivary gland cells, reduced aldehyde accumulation, and improved saliva production. stanford.edu

    Clinical Investigations and Trials of this compound

    Building on promising preclinical data, this compound has been the subject of several clinical investigations to evaluate its safety, pharmacokinetics, and efficacy in humans.

    Phase I Clinical Trials

    A notable Phase I clinical trial was conducted to assess the toxicity, maximum tolerated dose (MTD), and pharmacokinetics of d-limonene in patients with advanced, refractory solid tumors. nih.govresearchgate.net A group of 32 patients received oral d-limonene in 21-day cycles at doses ranging from 0.5 to 12 g/m² per day. nih.govresearchgate.net The MTD was determined to be 8 g/m² per day, with dose-limiting toxicities being primarily gastrointestinal (nausea, vomiting, and diarrhea). nih.govresearchgate.net

    Pharmacokinetic analysis revealed that peak plasma concentrations (Cmax) of d-limonene ranged from 10.8 ± 6.7 to 20.5 ± 11.2 μM. nih.govresearchgate.net The study also identified several major circulating metabolites, including perillic acid, dihydroperillic acid, this compound-1,2-diol, and uroterpenol. nih.govresearchgate.net Interestingly, intratumoral levels of d-limonene and uroterpenol were found to exceed their corresponding plasma levels in two patients whose tumor tissue was analyzed. nih.govresearchgate.net

    The table below summarizes the key pharmacokinetic parameters from this Phase I trial:

    Compound Peak Plasma Concentration (Cmax) (μM)
    D-Limonene10.8 ± 6.7 to 20.5 ± 11.2
    Perillic Acid20.7 ± 13.2 to 71 ± 29.3
    Dihydroperillic Acid16.6 ± 7.9 to 28.1 ± 3.1
    This compound-1,2-diol10.1 ± 8 to 20.7 ± 8.6
    Uroterpenol14.3 ± 1.5 to 45.1 ± 1.8

    Data from Vigushin et al. (1998) nih.govresearchgate.net

    Clinical Studies in Specific Conditions (e.g., Breast Cancer, Head and Neck Squamous Cell Carcinoma, Anxiety)

    Breast Cancer: An open-label pilot study investigated the disposition and biological activity of this compound in 43 women with newly diagnosed, operable breast cancer. nih.govnih.gov Participants took 2 grams of this compound daily for two to six weeks before surgery. nih.gov Analysis of blood and breast tissue revealed that this compound preferentially concentrated in the breast tissue, reaching a mean concentration of 41.3 μg/g. nih.govnih.govd-nb.info A significant finding of this study was a 22% reduction in the expression of cyclin D1 in the tumor tissue, a protein associated with cell cycle progression and proliferation. nih.govnih.govd-nb.inforesearchgate.net However, there were minimal changes in other markers of cell proliferation (Ki67) and apoptosis (cleaved caspase-3). nih.gov

    Head and Neck Squamous Cell Carcinoma: A Phase I clinical trial was designed to evaluate the optimal dose and potential benefits of d-limonene in combination with radiation therapy and cisplatin for preventing xerostomia in patients with locally advanced head and neck squamous cell carcinoma. cancer.gov The rationale for this study stems from preclinical findings that d-limonene can protect salivary stem cells from radiation-induced damage. nih.gov A preceding Phase 0 study in patients with salivary gland tumors confirmed that orally administered d-limonene is effectively delivered to human salivary glands. nih.gov A preclinical study also highlighted the potential of a novel this compound-lipid formulation to enhance solubility and bioavailability, which may reduce xerostomia at lower doses without significant side effects. ascopost.comnews-medical.net

    Anxiety: A double-blind, placebo-controlled crossover study involving 20 healthy adults investigated the effects of vaporized d-limonene on anxiety, both alone and in combination with tetrahydrocannabinol (THC). drexel.edulabcompare.comneurosciencenews.com While d-limonene alone did not produce noticeable effects compared to a placebo, its co-administration with THC significantly reduced subjective ratings of "anxious/nervous" and "paranoid" that can be induced by THC. drexel.edulabcompare.comneurosciencenews.commarijuanamoment.net This anxiety-reducing effect was more pronounced as the dose of d-limonene increased, suggesting a dose-dependent relationship. neurosciencenews.commarijuanamoment.net

    The following table provides an overview of these clinical studies:

    Condition Study Design Number of Participants Key Findings Reference
    Breast CancerOpen-label pilot study43This compound concentrates in breast tissue; 22% reduction in tumor cyclin D1 expression. nih.govnih.govd-nb.inforesearchgate.net
    Head and Neck Squamous Cell CarcinomaPhase I clinical trial (in progress)N/AAims to determine MTD and efficacy in preventing xerostomia. cancer.gov
    Anxiety (in combination with THC)Double-blind, placebo-controlled crossover study20D-limonene significantly reduced THC-induced anxiety and paranoia. drexel.edulabcompare.comneurosciencenews.commarijuanamoment.net

    Epidemiological Studies on this compound Intake and Health Outcomes

    To date, large-scale epidemiological studies directly linking dietary this compound intake to specific health outcomes are limited. A primary challenge in this area of research has been the accurate assessment of this compound consumption from various dietary sources. To address this, a study was conducted to determine the d-limonene content in a variety of commonly consumed citrus juices and to develop a citrus questionnaire and a d-limonene database. arizona.edu This database is intended to be a tool for future epidemiological studies to more accurately assess the relationship between dietary d-limonene intake and cancer risk. arizona.edu

    The analysis of 70 different citrus juice products revealed that d-limonene levels can vary significantly based on the source, preparation, and storage practices. arizona.edu Notably, many commonly consumed citrus beverages were found to contain no d-limonene. arizona.edu The highest concentrations of d-limonene were found in fresh, Mediterranean-style lemonade and limeade. arizona.edu The development of such quantitative estimates of d-limonene in foods is a critical step that will enhance the scope and accuracy of future epidemiological investigations into the health effects of this compound. arizona.edu

    Analytical Techniques in this compound Research

    A variety of analytical techniques are employed in this compound research to identify, quantify, and characterize this compound in different matrices.

    Spectroscopic Methods (e.g., FTIR)

    Fourier Transform Infrared (FTIR) spectroscopy is a valuable tool in this compound research for the identification of its functional groups. The FTIR spectrum of this compound exhibits several characteristic peaks that correspond to the vibrations of its chemical bonds.

    Key characteristic peaks in the FTIR spectrum of this compound include:

    ~2920 cm⁻¹: An intense band corresponding to the stretching vibration of the methylene (-CH₂) bond. cetjournal.it

    1640-1644 cm⁻¹: A distinct peak associated with the C=C double bond stretching vibration. cetjournal.itresearchgate.nettandfonline.com

    1375-1250 cm⁻¹: Peaks in this region are also associated with the C=C double bonds of this compound. cetjournal.it

    800-880 cm⁻¹: Intensities in this range correspond to the terminal double bond (=CH₂) group. cetjournal.it

    FTIR analysis is utilized in various applications in this compound research. For instance, it can be used to confirm the presence and purity of this compound in essential oil extracts. tandfonline.com In combination with chemometric methods like Partial Least Squares (PLS) and Principal Component Analysis (PCA), FTIR spectroscopy can be a powerful tool for the quantitative analysis and authentication of citrus peel oils, helping to detect adulteration. pensoft.net This combined approach allows for the extraction of relevant spectral information from complex data that may contain overlapping peaks and impurities. pensoft.net

    Cell Viability and Apoptosis Assays (e.g., MTT Assay, Hoechst Staining)

    The effect of this compound on cell viability and apoptosis is a cornerstone of its investigation as a potential therapeutic agent, particularly in oncology. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability. Studies have consistently employed this assay to determine the cytotoxic effects of this compound on various cancer cell lines. For instance, research on human colon cancer cells (LS174T) demonstrated that d-limonene suppressed cell viability in a dose-dependent manner after 48 hours of treatment researchgate.net. Similarly, the cytotoxic efficacy of D-limonene has been evaluated in glioblastoma (U87MG and LN229) and chronic myeloid leukemia (K562) cell lines, with results indicating a reduction in the percentage of viable cells at various concentrations scielo.brnih.gov. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are often calculated from MTT assay data to quantify the potency of this compound scielo.brnih.gov.

    To further understand the mechanism of cell death induced by this compound, apoptosis assays such as Hoechst staining are utilized. Hoechst stains are fluorescent dyes that bind to DNA and are used to visualize the characteristic nuclear changes associated with apoptosis, such as chromatin condensation and nuclear shrinkage nih.govmdpi.com. In studies involving human lens epithelial cells (HLECs) exposed to oxidative stress, Hoechst staining revealed that pretreatment with D-limonene significantly reduced hydrogen peroxide (H₂O₂)-induced apoptosis nih.gov. This protective effect was observed through the preservation of normal nuclear morphology in the presence of this compound nih.govmdpi.com.

    Cell Viability and Apoptosis Assays in this compound Research

    AssayPurposeCell Line/ModelKey FindingsCitations
    MTT AssayEvaluates cell viability and proliferation.LS174T (colon cancer), HepG2, A549, MCF-7, U87MG, LN229 (glioblastoma), K562 (leukemia)This compound reduces the viability of various cancer cell lines in a dose-dependent manner. researchgate.netscielo.brnih.govcapes.gov.br
    Hoechst StainingDetects apoptotic nuclear morphology (chromatin condensation, nuclear shrinkage).Human Lens Epithelial Cells (HLECs)D-limonene protects against oxidative stress-induced apoptosis. nih.govmdpi.comresearchgate.netnih.gov

    Oxidative Stress Markers Assays (e.g., ROS Production, ABTS, DPPH, Ferric-Reducing Antioxidant Power Test, Antioxidant Enzyme Activity)

    This compound's antioxidant properties are a significant aspect of its biological activity. Various assays are employed to quantify its ability to mitigate oxidative stress. The production of reactive oxygen species (ROS) is a key indicator of cellular oxidative stress. Studies have shown that this compound can counteract the production of ROS induced by stressors like amyloid-beta oligomers and hydrogen peroxide nih.govnih.govresearchgate.net.

    Several in vitro assays are used to measure the free-radical scavenging capacity of this compound. These include the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) and 2,2-diphenyl-1-picrylhydrazyl (DPPH) assays researchgate.netnih.gov. While this compound has demonstrated significant ABTS radical scavenging ability, its DPPH scavenging activity has been reported as weak in some studies researchgate.net. The Ferric-Reducing Antioxidant Power (FRAP) test is another common method, which measures the ability of an antioxidant to reduce ferric ions (Fe³⁺) to ferrous ions (Fe²⁺) nih.govnih.gov. In the FRAP assay, this compound has been shown to be an effective reducing agent nih.gov.

    Furthermore, the impact of this compound on the activity of endogenous antioxidant enzymes is a crucial area of investigation. Research has demonstrated that this compound can increase the activity of enzymes such as catalase, peroxidase, superoxide dismutase (SOD), and glutathione peroxidase (GPx) capes.gov.brnih.gov. By enhancing the activity of these enzymes, this compound helps to bolster the cell's natural defense against oxidative damage capes.gov.br.

    Oxidative Stress Marker Assays in this compound Studies

    Assay TypeSpecific AssayParameter MeasuredKey Findings with this compoundCitations
    Radical ScavengingABTSScavenging of ABTS radicals.Significant scavenging activity. researchgate.netnih.gov
    DPPHScavenging of DPPH radicals.Weak to moderate scavenging activity. nih.govresearchgate.netnih.gov
    Reducing PowerFRAPReduction of ferric (Fe³⁺) to ferrous (Fe²⁺) ions.Potent reducing capacity. nih.govresearchgate.netnih.gov
    Cellular Oxidative StressROS ProductionLevels of reactive oxygen species in cells.Inhibits ROS production induced by various stressors. nih.govnih.govresearchgate.net
    Antioxidant Enzyme ActivityCatalaseEnzymatic activity.Increases catalase activity. capes.gov.brnih.gov
    Superoxide Dismutase (SOD)Enzymatic activity.Elevates SOD activity. capes.gov.brresearchgate.net
    Glutathione Peroxidase (GPx)Enzymatic activity.Increases GPx activity. capes.gov.br
    PeroxidaseEnzymatic activity.Increases peroxidase activity. nih.gov

    Molecular Biology Techniques (e.g., RT-qPCR, Western Blot for Gene and Protein Expression)

    To delve into the molecular mechanisms of this compound's action, researchers utilize techniques such as reverse transcription-quantitative polymerase chain reaction (RT-qPCR) and Western blotting. RT-qPCR is a sensitive method for detecting and quantifying messenger RNA (mRNA) levels, providing insights into gene expression. This technique has been used to study the expression of the this compound synthase gene in different plant tissues and under various conditions, such as drought stress. In the context of its anti-inflammatory effects, RT-qPCR has been employed to evaluate the gene expression of pro-inflammatory markers like cyclooxygenase-2 (COX-2), interleukin-1β (IL-1β), and inducible nitric oxide synthase (iNOS).

    Western blotting, on the other hand, is used to detect and quantify specific proteins in a sample. This technique has been instrumental in demonstrating this compound's ability to modulate signaling pathways involved in inflammation and cell survival. For example, studies have shown that d-limonene can suppress the expression of proteins such as COX-2 and iNOS in a rat model of ulcerative colitis. Furthermore, Western blot analysis has revealed that D-limonene can inhibit the phosphorylation of p38 mitogen-activated protein kinase (MAPK), a key protein in stress-response pathways nih.gov.

    Immunological Assays (e.g., ELISA for Cytokines)

    The immunomodulatory effects of this compound are often assessed using enzyme-linked immunosorbent assays (ELISA). ELISA is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. In this compound research, ELISA is frequently used to measure the levels of various cytokines, which are key signaling molecules in the immune system. Studies have demonstrated that D-limonene can reduce the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in response to inflammatory stimuli capes.gov.br. These findings from ELISA-based studies provide strong evidence for the anti-inflammatory properties of this compound.

    Electrophysiological Studies (e.g., Patch-Clamp)

    Electrophysiological techniques, particularly the patch-clamp method, allow for the study of ion channels in cell membranes. These techniques are crucial for understanding the effects of compounds on neuronal activity and cellular excitability. Research has shown that this compound can modulate the activity of specific ion channels. For instance, patch-clamp electrophysiology has been used to demonstrate that this compound prevents the upregulation of KV3.4 potassium channel activity in primary cortical neurons exposed to amyloid-β oligomers, a factor implicated in Alzheimer's disease capes.gov.br. This effect is linked to this compound's ability to reduce ROS production capes.gov.br. Another study revealed that this compound exhibits a bimodal action on the transient receptor potential ankyrin 1 (TRPA1) channel, a nonselective cation channel involved in nociception. This compound was found to activate TRPA1 at higher concentrations, while at lower concentrations, it inhibited the channel's activation by hydrogen peroxide.

    Microscopic Techniques (e.g., Confocal Fluorescence, Transmission Electron Microscopy)

    Advanced microscopic techniques are employed to visualize the subcellular effects of this compound. Confocal fluorescence microscopy provides high-resolution images of fluorescently labeled cellular components. This technique has been used to observe nuclear apoptosis in cells stained with fluorescent dyes like Hoechst 33342 and propidium iodide after exposure to stressors, and to show the protective effects of D-limonene nih.govnih.gov. It has also been utilized to visualize changes in cell membranes, vacuoles, and lipid droplets in fungal mycelia treated with a this compound formulation, using specific fluorescent dyes such as FM4-64, CMAC, and Nile Red, respectively. Furthermore, co-registered stimulated Raman scattering and two-photon fluorescence imaging have confirmed the colocalization of this compound and GFP-fused this compound synthase within engineered Escherichia coli, suggesting the presence of a this compound synthesis metabolon.

    Transmission electron microscopy (TEM) offers ultra-high resolution imaging of the internal structure of cells and materials. TEM analysis has been used to observe damage to the cell wall and intracellular structures of Candida species following treatment with D-limonene capes.gov.br. It has also been employed to characterize the morphology and size of D-limonene nanoemulsions, revealing spherical droplets with diameters typically less than 200 nm. In studies of human lens epithelial cells, TEM has shown that D-limonene can preserve the cellular ultrastructure and mitigate changes induced by oxidative stress nih.gov.

    Computational and In Silico Approaches

    In addition to experimental methodologies, computational and in silico approaches play a significant role in this compound research. These methods, including molecular docking and dynamic metabolic modeling, provide valuable insights into the interactions of this compound with biological targets and can predict ways to optimize its production.

    Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method has been used to explore the interaction of this compound and its derivatives with various protein targets. For example, docking studies have investigated the binding affinity of this compound with the fat mass and obesity-associated (FTO) protein and nitric oxide synthase (NOS). Such studies help in understanding the potential mechanisms of action and can guide the development of more potent derivatives. The binding affinities are often expressed in kcal/mol, with more negative values indicating a stronger interaction.

    Dynamic metabolic modeling, using ordinary differential equations, has been employed to simulate the metabolic response of engineered Escherichia coli strains that produce this compound. By creating and validating these dynamic models with time-series metabolomics data, researchers can perform in silico knockouts of specific reaction steps to identify metabolic bottlenecks and predict genetic modifications that could enhance this compound yield. This approach is a powerful tool for metabolic engineering and the optimization of microbial production of valuable compounds like this compound.

    Molecular Docking Studies

    Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound research, molecular docking studies are instrumental in elucidating its potential therapeutic mechanisms by modeling the interaction between this compound and various biological protein targets at the molecular level. This in silico approach allows researchers to predict binding affinities, visualize interaction patterns, and identify key amino acid residues involved in the binding, thereby providing insights into how this compound may exert its pharmacological effects.

    Detailed research findings from various molecular docking studies have highlighted this compound's potential to interact with a diverse range of protein targets involved in inflammation, neurodegenerative diseases, cancer, and metabolic disorders.

    One area of investigation has been this compound's role in inflammation. Docking studies have evaluated the binding behavior of this compound against key enzymes in the arachidonic acid metabolic pathway. For instance, in a study using AutoDock 4.2, this compound demonstrated a strong binding affinity for phospholipase A2 (PLA2) with a binding energy of -6.58 kcal/mol, suggesting a stable interaction. mdpi.compreprints.org The compound also showed favorable binding to 5-lipoxygenase (5-LOX) with a binding energy of -5.57 kcal/mol. mdpi.compreprints.org These findings suggest that this compound may modulate inflammatory processes by interfering with these enzymatic targets.

    In the realm of neurodegenerative diseases, this compound's interaction with cholinesterase enzymes has been explored. Molecular docking simulations predicted that D-limonene binds to the active sites of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). researchgate.netthescipub.com The docking scores were reported as -4.88 kcal/mol for AChE and -4.68 kcal/mol for BuChE. researchgate.net The interactions were characterized by favorable H-phi interactions with catalytic residues, specifically Trp82 in AChE and Trp84 in BuChE, which may be crucial for its inhibitory activity. researchgate.netthescipub.com Another study confirmed that this compound is captured at specific binding sites of AChE, which leads to the inhibition of the enzyme's catalytic activity. nih.gov

    The potential anti-cancer activity of this compound has also been investigated using computational models. While studies have shown that derivatives of this compound, such as limonelyl salicylate, exhibit strong binding affinities to cancer-related enzymes like MMP-2 (-7.7 kcal/mol), MMP-9 (-8.8 kcal/mol), and Cyclin A2 (-6.7 kcal/mol), primary this compound itself has been shown to interact with other viral and metabolic targets. researchgate.netunram.ac.idresearchgate.net For example, docking studies against the capsid protein of Herpes Simplex Virus-1 (HSV-1) revealed a binding affinity of -5.6 kcal/mol for this compound. nih.gov

    Furthermore, the interaction of this compound with the fat mass and obesity-associated (FTO) protein, a target relevant to metabolic disorders, has been assessed. Using AutoDock Vina, these studies predicted that this compound acts as a competitive inhibitor of the FTO protein. researchgate.netresearchgate.net Similarly, its potential as an antidepressant has been linked to its interaction with nitric oxide synthase (NOS), with a calculated binding energy of -5.75 kcal/mol. saudijournals.com

    These studies collectively underscore the value of molecular docking in identifying and characterizing the molecular targets of this compound. The binding affinities and specific interactions observed provide a theoretical foundation for its potential biological activities and guide further experimental validation.

    Interactive Data Table: Molecular Docking of this compound with Protein Targets

    Target ProteinPDB IDBinding Affinity (kcal/mol)Key Interacting ResiduesPotential Biological Effect
    Phospholipase A2 (PLA2)--6.58Not specifiedAnti-inflammatory
    5-Lipoxygenase (5-LOX)--5.57Not specifiedAnti-inflammatory
    Acetylcholinesterase (AChE)--4.88Trp82Neuroprotective
    Butyrylcholinesterase (BuChE)--4.68Trp84Neuroprotective
    Nitric Oxide Synthase (NOS)--5.75Not specifiedAntidepressant
    HSV-1 Capsid Protein--5.60Not specifiedAntiviral
    FTO Protein-Not specifiedNot specifiedAnti-obesity

    Interactive Data Table: Molecular Docking of this compound Derivatives with Cancer-Related Enzymes

    CompoundTarget EnzymePDB IDBinding Affinity (kcal/mol)
    Limonelyl salicylateMMP-23AYU-7.7
    Limonelyl salicylateMMP-94H1Q-8.8
    Limonelyl salicylateCyclin A22V22-6.7

    Formulation Strategies and Advanced Drug Delivery Systems for Limonene

    Nanoformulation Approaches

    Nanoformulations have emerged as a promising strategy to improve the delivery of lipophilic compounds like d-limonene. nih.gov These systems can protect the active compound from degradation, enhance its solubility in aqueous media, and facilitate its transport across biological membranes. nih.gov Various nanocarriers have been investigated for the delivery of limonene (B3431351), including nanoemulsions, polymeric nanoparticles, solid lipid nanoparticles (SLNs), and niosomes. nih.govacs.org

    Nanoemulsions are a common approach for encapsulating this compound. Oil-in-water (O/W) nanoemulsions are particularly suitable due to this compound's lipid solubility. mdpi.com Studies have shown that stable d-limonene-loaded nanoemulsions can be prepared using emulsifiers like Tween 80 and stabilized with soybean oil. These formulations exhibit excellent physical stability with droplet sizes ranging from 120–130 nm over 30 days of storage at 5 °C and 25 °C. nih.govmdpi.com The retention of d-limonene is significantly affected by storage temperature, with nanoemulsions stored at 5 °C showing the highest retention at 91%. nih.govmdpi.com Another approach involves organogel-based nanoemulsions, which have demonstrated good stability due to the incorporation of d-limonene into the organogel prior to homogenization. researchgate.net Self-microemulsifying drug delivery systems (SMEDDS) have also been developed for this compound, which form fine oil-in-water emulsions upon gentle agitation in an aqueous medium. An optimized SMEDDS formulation showed a spherical morphology with particle sizes around 100 nm and significantly improved the oral bioavailability of this compound in rats by 3.71-fold compared to the free compound. nih.gov

    Polymeric nanoparticles offer another versatile platform for this compound delivery. For instance, d-limonene has been incorporated into methacrylic nanogels synthesized by mini-emulsion polymerization. nih.gov Thermogravimetric analysis confirmed that these nanoparticles were loaded with approximately 10% w/w of d-limonene. The release of the volatile compound from these particles occurs in a two-stage process. nih.gov

    Different types of self-assembled nanoparticles have also been designed to co-deliver d-limonene with other therapeutic agents, such as the chemotherapeutic drug doxorubicin (DOX). These systems, including nanoemulsions, niosomes, and polylactide nanoparticles, were successfully prepared with particle sizes of 52 nm, 180 nm, and 257 nm, respectively. acs.orgnajah.edu

    Nanoformulation TypeComposition/MethodParticle SizeKey Findings
    Nanoemulsion (O/W) d-limonene, Soybean Oil, Tween 80120-130 nmPhysically stable for 30 days at 5°C and 25°C. Highest retention (91%) at 5°C. nih.govmdpi.com
    SMEDDS Ethyl oleate, Cremophor EL, Isopropanol~100 nmIncreased oral bioavailability of this compound by 3.71-fold in rats. nih.gov
    Polymeric Nanoparticles Methacrylic nanogelsNot SpecifiedLoaded with 10% w/w d-limonene; demonstrated a two-stage release mechanism. nih.gov
    Co-loaded Nanoemulsion Doxorubicin, d-limonene52 nmHighest DOX loading efficiency (75.8%) among tested nanoparticles. acs.orgnajah.edu
    Co-loaded Niosomes Doxorubicin, d-limonene180 nmStable nanoparticles with a zeta potential above -30 mV. acs.orgnajah.edu
    Co-loaded Polylactide NPs Doxorubicin, d-limonene257 nmShowed a sustained release profile of doxorubicin. acs.orgnajah.edu

    Encapsulation Technologies (e.g., Liposomes)

    Encapsulation technologies provide a protective barrier around this compound, preventing its degradation and controlling its release. nih.gov A variety of techniques have been utilized for this purpose, including the use of liposomes, niosomes, complex coacervation, and electrospinning. nih.govnih.gov

    Liposomes and Niosomes: Liposomes are vesicular structures composed of phospholipid bilayers that can encapsulate both hydrophilic and hydrophobic compounds. ekb.eg Nanoliposomes have been successfully used to encapsulate lemon essential oil, with d-limonene as a major component. These formulations showed high encapsulation efficiency (>96%) and maintained stability for 60 days at 4°C. ekb.eg The encapsulated form of d-limonene demonstrated enhanced antimicrobial activity compared to the non-encapsulated form. ekb.eg Niosomes, which are vesicles formed from non-ionic surfactants, have also been employed. D-limonene-loaded niosomes have shown better anti-cancer activity in studies than the free phytochemical, suggesting their potential to enhance therapeutic effects. researchgate.net

    Complex Coacervation: This technique involves the interaction of two oppositely charged polymers to form a shell around an oil core. Microcapsules containing this compound oil have been fabricated using gum Arabic and fungally sourced chitosan as shell materials. mdpi.com This method produced spherical core-shell microcapsules with a mean size of 38 ± 2 μm and an encapsulation efficiency of approximately 45%. mdpi.com

    Electrospinning: This method produces nanofibers that can effectively entrap volatile compounds. D-limonene has been encapsulated in electrospun nanofibers made from Lepidium perfoliatum seed gum (LPSG) and polyvinyl alcohol (PVA). nih.gov This technique protects the bioactive compound from high temperatures. The resulting nanofibers showed a high encapsulation efficiency of up to 96.23% and increased the thermal stability of d-limonene. The release of d-limonene from these nanofibers was found to follow a non-Fickian diffusion mechanism. nih.gov

    Encapsulation TechnologyShell/Carrier MaterialEncapsulation Efficiency (EE)Key Findings
    Nanoliposomes Phospholipids>96%High stability for 60 days at 4°C; enhanced antimicrobial activity. ekb.eg
    Niosomes Non-ionic surfactantsNot SpecifiedD-limonene-loaded niosomes exhibited better anti-cancer activity than free this compound. researchgate.net
    Complex Coacervation Gum Arabic, Fungal Chitosan~45%Produced spherical microcapsules with a mean size of 38 µm. mdpi.com
    Electrospinning Lepidium perfoliatum seed gum, PVAUp to 96.23%Improved thermal stability of d-limonene; release followed non-Fickian diffusion. nih.gov

    Prodrug Design for Enhanced Bioavailability and Efficacy

    The prodrug approach is a chemical strategy used to overcome undesirable properties of a drug molecule by temporarily modifying its structure. ijpcbs.commdpi.com A prodrug is an inactive derivative that, after administration, converts into the active parent drug in vivo. mdpi.com This strategy can improve properties like solubility, stability, and bioavailability. nih.govresearchgate.net

    In the context of this compound, emerging reports suggest that this compound itself may act as a prodrug. nih.gov Its therapeutic effects, particularly its antitumor activity, may be mediated through its stable metabolites, such as perillyl alcohol (POH) and perillic acid (PA). Studies have shown that the metabolites of terpenes are found in the plasma of treated animals, rather than the parent compounds, indicating that these metabolites are the active agents. nih.gov

    The therapeutic potential of this compound and its metabolites can be limited by low metabolic and plasma stability, as well as poor bioavailability and tissue distribution. nih.gov The prodrug strategy is proposed as a way to overcome these limitations. nih.gov While much of the focus has been on the direct formulation of this compound's metabolites like POH, the concept of designing prodrugs of these more potent metabolites is a promising area of research. For instance, structural modifications of POH have led to the synthesis of derivatives such as POH carbamates, esters, glucosides, and amino-modified POHs with the aim of improving activity. nih.gov By designing a prodrug of a this compound metabolite, it may be possible to enhance its delivery to the target site and control its release, thereby improving its therapeutic index. nih.gov

    Targeted Delivery Systems

    Targeted delivery systems are designed to increase the concentration of a therapeutic agent at the desired site of action while minimizing its exposure to normal tissues. nih.gov This approach is particularly relevant for enhancing the efficacy of compounds like this compound in applications such as cancer therapy. dovepress.com

    Nanoformulations can be engineered for targeted delivery. For example, pH-responsive drug delivery systems have been developed for this compound. researchgate.net Since the microenvironment of cancer cells is often acidic, pH-sensitive liposomal carriers have been synthesized to specifically target these cells. These carriers are designed to be stable at physiological pH but release their payload, such as d-limonene, more efficiently in the acidic environment of a tumor. researchgate.net This strategy aims to improve the selective delivery of the compound to cancer cells, thereby enhancing its therapeutic effect. researchgate.net

    Incorporating this compound into sophisticated drug delivery systems represents a significant advancement in its therapeutic application. Technologies like nanoformulations can improve the absorption and targeted delivery of this compound to specific areas of the body. nih.govdovepress.com For instance, entrapment of monoterpenes like perillylaldehyde (PAH), a derivative of this compound, in nanocarriers such as self-nanoemulsifying drug delivery systems (SNEDS) or liposomal nanoformulations has been shown to increase drug concentration in tumor cells and decrease exposure in normal tissues. nih.gov

    Toxicological Considerations and Safety Research of Limonene

    Preclinical Toxicology Studies

    Preclinical toxicological assessments of d-limonene have generally established it as a compound with low toxicity. nih.gov Acute oral toxicity studies have reported high LD50 (lethal dose, 50%) values, indicating a low potential for acute toxic effects.

    Repeated-dose toxicity studies have been conducted in various animal models. In these studies, the liver was identified as a critical target organ following oral administration of d-limonene. nih.gov However, long-term toxicity evaluations in mice and rats at doses ranging from 250 to 1000 mg/kg/day for two years did not show adverse effects. researchgate.net

    A notable finding in preclinical studies was the occurrence of kidney cancer in male rats exposed to This compound (B3431351). researchgate.netfoodnavigator-asia.com However, this effect is specific to male rats and is linked to the accumulation of a protein called alpha-2u-globulin, which is not present in humans. nih.govnih.gov Consequently, this finding is considered irrelevant to human health risk assessment. nih.govnih.gov

    Based on these preclinical data, regulatory bodies and scientific literature have established key toxicological reference values.

    Toxicological Endpoint Value Source
    No-Observed-Adverse-Effect Level (NOAEL)250 mg/kg/day nih.govresearchgate.net
    Lowest-Observed-Adverse-Effect Level (LOAEL)500 mg/kg/day researchgate.net
    Reference Dose (RfD)2.5 mg/kg/day nih.gov

    Potential for Skin Sensitization and Irritation (related to oxidized metabolites)

    While pure this compound is considered to have low skin irritation and sensitizing potential, its oxidation products are known to be frequent causes of allergic contact dermatitis. nih.govwho.intthe-hospitalist.org When exposed to air, this compound can undergo oxidation, forming hydroperoxides, which are potent skin sensitizers. the-hospitalist.org

    Several clinical studies involving patch testing in dermatitis patients have demonstrated the allergenic potential of oxidized this compound.

    Study Focus Key Finding Source
    Frequency of AllergyIn a study of 2,273 dermatitis patients in Europe, a significant percentage showed positive reactions to oxidized R-(+)-limonene. nih.gov
    Prevalence in ProductsOxidized R-limonene has been identified as a major cause of fragrance allergy, found in over 60% of personal care and hygiene products. the-hospitalist.org
    Enantiomer ReactivityStudies have shown that oxidation products of both R- and S-limonene can cause contact allergy. researchgate.net

    These findings underscore the importance of proper handling and storage of this compound-containing products to minimize oxidation and the subsequent risk of skin sensitization. who.int The presence of antioxidants can be crucial in preventing the formation of these allergenic compounds. who.int

    Genotoxicity and Antigenotoxicity Research

    This compound has been evaluated in a battery of short-term in vitro tests and has been found to be non-genotoxic. nih.govwho.int This indicates that it does not cause damage to genetic material.

    Conversely, some research has highlighted the antigenotoxic properties of this compound. These studies suggest that this compound can protect against the DNA-damaging effects of certain genotoxic agents.

    Study Type Findings Source
    In vitro (Human Lymphocytes & Chinese Hamster Lung Cells)This compound did not show genotoxic effects at lower concentrations and demonstrated a protective effect against DNA damage induced by hydrogen peroxide (H2O2). researchgate.net
    In vivo (Drosophila melanogaster)Co-treatment with this compound significantly decreased the frequency of mutations induced by the genotoxic environmental carcinogen, urethane. researchgate.net

    Overall Safety Profile in Academic Literature

    The academic literature generally concurs that this compound has a favorable safety profile for human consumption and use. nih.govresearchgate.net It is classified as "generally recognized as safe" (GRAS) by the U.S. Food and Drug Administration (FDA) for its use as a flavoring agent. researchgate.net

    Low Acute and Chronic Toxicity: As established in preclinical studies. nih.govresearchgate.net

    Lack of Genotoxicity: Supported by a range of in vitro and in vivo studies. nih.govwho.int

    Irrelevance of Male Rat Kidney Tumors: The mechanism of this toxicity is specific to a protein not found in humans. nih.govnih.gov

    While the potential for skin sensitization from oxidized this compound is a recognized hazard, this is manageable through proper formulation and storage of products. nih.gov In humans, d-limonene has demonstrated low toxicity in studies with single and repeated dosing for up to one year. researchgate.netsemanticscholar.org

    Future Directions and Translational Research for Limonene

    Elucidation of Comprehensive Molecular Mechanisms and Pharmacological Biomarkers

    A deeper understanding of limonene's molecular mechanisms is crucial for its development as a therapeutic agent. While research has identified several key pathways, future studies aim to create a more comprehensive picture of its cellular and molecular interactions.

    Key Research Areas:

    Signaling Pathways: This compound (B3431351) has been shown to modulate multiple signaling pathways involved in inflammation and cancer. For instance, it can inhibit the NF-κB signaling pathway, a master regulator of inflammatory responses, and the PI3K/Akt pathway, which is crucial for cell survival and proliferation. caringsunshine.com Future research will further dissect these interactions and identify other signaling cascades affected by this compound.

    Apoptosis Induction: Studies have indicated that this compound can induce apoptosis (programmed cell death) in cancer cells through the regulation of pro-apoptotic and anti-apoptotic proteins such as Bax and Bcl-2, and the activation of caspases. caringsunshine.com Elucidating the precise triggers and downstream effectors in this process is a key area of investigation.

    Pharmacological Biomarkers: A significant goal is to identify and validate pharmacological biomarkers to monitor the biological effects of this compound in preclinical and clinical settings. These may include levels of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, which are modulated by this compound. researchgate.netmdpi.comresearchgate.net Additionally, markers of oxidative stress, such as malondialdehyde (MDA) and the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase, could serve as valuable biomarkers. nih.gov

    Development of this compound Derivatives and Analogues with Enhanced Bioactivity

    To improve the therapeutic efficacy of this compound, researchers are exploring the synthesis of derivatives and analogues with enhanced biological activity and improved pharmacokinetic profiles.

    Strategies and Examples:

    Structural Modifications: The chemical structure of this compound offers multiple sites for modification to potentially enhance its therapeutic properties. caringsunshine.com

    Promising Derivatives: Several this compound derivatives have already shown promise. For example, carvone (B1668592) exhibits antimicrobial and anti-fungal properties. nih.govThiosemicarbazones derived from this compound have demonstrated anti-fungal, antimicrobial, and anti-tumor activities. nih.gov Another derivative, p-cymene , is being investigated for its analgesic and anti-inflammatory effects. nih.gov

    Future Prospects: The development of novel derivatives will focus on improving target specificity, increasing potency, and overcoming limitations of the parent compound, such as its high volatility and lipophilicity.

    Optimization of Delivery Systems for Clinical Translation

    A major hurdle in the clinical application of this compound is its poor water solubility and bioavailability. caringsunshine.com Advanced drug delivery systems are being developed to overcome these challenges.

    Novel Delivery Technologies:

    Nanoformulations: Encapsulating this compound in nano-sized carriers can significantly improve its solubility, stability, and targeted delivery. nih.gov Various nanoformulations are being explored, including:

    Nanoemulsions: Oil-in-water emulsions that can encapsulate lipophilic compounds like this compound.

    Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): Lipid-based nanoparticles that offer high drug loading and controlled release.

    Other Encapsulation Techniques: The use of biopolymers like chitosan and cellulose to create microparticles for this compound delivery is also being investigated. hopkinsmedicine.org These systems can protect this compound from degradation and control its release.

    Expansion of Clinical Trial Research

    While preclinical studies have been promising, more extensive and rigorous clinical trials are necessary to establish the safety and efficacy of this compound in humans for various conditions.

    Current and Future Clinical Research Areas:

    Cancer: Early-phase clinical trials have investigated d-limonene in breast cancer patients, showing that it can concentrate in breast tissue and may modulate tumor biomarkers. nih.govdrexel.edu Further trials are needed to evaluate its efficacy as a chemopreventive or therapeutic agent.

    Anxiety: A recent clinical study found that d-limonene, when combined with THC, can significantly reduce THC-induced anxiety. nih.govformulaswiss.comforbes.comaimspress.com This "entourage effect" opens up possibilities for using this compound to improve the therapeutic window of cannabinoids.

    Inflammatory and Gastrointestinal Disorders: Clinical research has explored the anti-inflammatory properties of this compound. researchgate.netmdpi.comresearchgate.netaromaticscience.comnih.gov A trial involving a food supplement containing this compound, menthol, and gingerol showed a reduction in symptoms for patients with Irritable Bowel Syndrome (IBS). google.com Another patent describes the use of d-limonene for treating heartburn and gastroesophageal reflux disorder. researchgate.net

    Metabolic Disorders: The potential of d-limonene in managing metabolic syndrome and metabolism-associated fatty liver disease (MAFLD) is also under investigation in clinical trials. drexel.edumedpath.com One study is evaluating the effects of d-limonene on fat metabolism and blood glucose response in postmenopausal women. nih.gov

    Condition This compound Intervention Key Findings/Objective Status/Phase
    Breast Cancer Oral d-limoneneConcentrates in breast tissue, modulates tumor biomarkersPhase I/II
    Anxiety Vaporized d-limonene with THCReduces THC-induced anxiety and paranoiaClinical Study
    Irritable Bowel Syndrome (IBS) Food supplement with this compound, menthol, and gingerolSignificant reduction in IBS symptomsRandomized, Placebo-Controlled Trial
    Metabolic Syndrome/MAFLD d-limoneneTo evaluate effects on fat metabolism and blood glucoseClinical Trial

    Synergistic Therapeutic Strategies with Conventional Drugs

    This compound's potential to enhance the efficacy of conventional drugs and reduce their side effects is a promising area of research.

    Combination Therapy Approaches:

    Antimicrobial Synergy: Preclinical studies have shown that d-limonene can act synergistically with antibiotics like ethambutol, rifampicin, and isoniazid against multidrug-resistant Mycobacterium tuberculosis. mdpi.com It has also demonstrated synergistic effects with gentamicin (B1671437) against resistant S. aureus and E. coli, and with fluconazole (B54011) against resistant Candida species. mdpi.com

    Chemotherapy Combination: Research has explored combining this compound with chemotherapeutic agents. For instance, co-encapsulating d-limonene with doxorubicin in nanoparticles has been investigated as a strategy to potentially reduce the cardiotoxicity of doxorubicin.

    Enhanced Skin Penetration: this compound has been found to act as a penetration enhancer, and a synergistic effect has been observed when used with ethanol to increase the transdermal delivery of drugs like indomethacin and diclofenac. researchgate.net

    This compound as a Nutraceutical and Adjuvant Therapy

    Given its presence in citrus fruits and its favorable safety profile, this compound is being widely explored as a nutraceutical for health maintenance and disease prevention.

    Applications:

    Dietary Supplement: this compound is available as a dietary supplement, often marketed for its antioxidant and anti-inflammatory properties. nih.gov

    Adjuvant Therapy: There is growing interest in the potential of this compound as an adjuvant therapy to support conventional treatments. For example, its immunomodulatory and anti-inflammatory properties have led to suggestions for its investigation as a supportive agent in conditions like COVID-19. medpath.com

    Research on this compound's Role in Modulating Antibiotic Resistance

    The rise of antibiotic-resistant bacteria is a major global health threat. This compound has emerged as a potential tool to combat this challenge.

    Mechanisms of Action:

    Activity Against MDR Strains: D-limonene has shown inhibitory activity against various multidrug-resistant (MDR) bacterial and fungal strains. mdpi.com

    Efflux Pump Inhibition: One of the key mechanisms of antibiotic resistance in bacteria is the active removal of drugs by efflux pumps. Studies have shown that d-limonene can inhibit these pumps in bacteria such as S. aureus, thereby restoring the efficacy of antibiotics that are normally expelled. mdpi.com

    Synergy with Antibiotics: As mentioned previously, this compound can enhance the activity of conventional antibiotics, potentially allowing for lower doses and reducing the risk of resistance development. mdpi.com

    Sustainability and Bio-economic Aspects of this compound Production

    The increasing global demand for sustainable and bio-based chemicals has positioned this compound, a versatile monoterpene, as a significant player in the bioeconomy. rsc.org Traditionally sourced from citrus fruit peels, the production of this compound is intrinsically linked to the principles of waste valorization and circular economy. This section explores the key sustainability and bio-economic facets of this compound production, from its renewable feedstocks and green extraction methodologies to its market viability and role in a more sustainable industrial landscape.

    A primary driver of this compound's sustainability profile is its origin as a byproduct of the citrus juice industry. rawsource.comnih.gov Orange, lemon, and other citrus fruit peels, which constitute a significant waste stream from juice production, are rich sources of d-limonene. nih.govmdpi.com The utilization of this waste not only prevents its disposal in landfills, thereby mitigating environmental burdens, but also adds economic value to what would otherwise be a costly disposal problem. mdpi.comrsc.org This approach aligns with the principles of a circular bioeconomy by transforming agricultural residues into valuable biochemicals. nih.gov

    Beyond citrus waste, research is also exploring other renewable feedstocks. Turpentine, a byproduct of the wood and paper industry, contains pinene, which can be isomerized to produce this compound. rsc.org Furthermore, biotechnological routes using engineered microorganisms to produce this compound from renewable feedstocks like sugars or glycerol (B35011) are gaining traction as a complementary and potentially more controlled production method. nih.govnih.govresearchgate.net This microbial fermentation approach offers the potential to decouple this compound production from the geographical and seasonal limitations of citrus cultivation. nih.gov The use of non-food biomass and even C1 feedstocks like carbon dioxide is being investigated to further enhance the sustainability of microbial production. wikipedia.org

    Table 1: Comparison of this compound Feedstocks

    Feedstock Source Sustainability Aspect
    Citrus Peel Waste Byproduct of the citrus juice industry Waste valorization, circular economy, renewable
    Turpentine Byproduct of the wood and paper industry Utilization of industrial byproducts, renewable
    Sugars/Glycerol Agricultural crops, biomass Potential for use of non-food feedstocks, controlled production
    Waste Tyres Post-consumer waste Waste recycling, alternative carbon source

    The extraction of this compound from its natural sources has also been a focus of green chemistry innovation. Traditional methods often relied on hydrocarbon-based solvents, which pose environmental and health risks. carroll.edu In contrast, modern green extraction techniques aim to minimize solvent use, energy consumption, and the generation of hazardous waste.

    Steam distillation is a widely used and relatively mature green technology for extracting this compound from citrus peels. semanticscholar.org This method uses steam to vaporize the volatile this compound, which is then condensed and separated from the water. Another promising technique is solvent-free microwave extraction, which has been shown to provide high yields in a short amount of time with substantial energy savings. nih.govresearchgate.nettandfonline.com

    The use of green solvents is also a significant area of development. Supercritical or liquid carbon dioxide (CO2) has emerged as an effective and environmentally benign solvent for this compound extraction. carroll.edufinalsite.net CO2 is non-flammable, relatively non-toxic, and readily available; its use in a closed-loop system results in no net contribution of greenhouse gases. finalsite.net

    Life cycle assessments (LCA) have been conducted to quantify the environmental benefits of bio-based this compound. A cradle-to-gate LCA demonstrated that this compound produced from citrus peel waste has a significantly lower environmental impact compared to fossil-based alternatives like trimethylbenzene (TMB), particularly when renewable energy is used in the production process. rsc.orgchemrxiv.org However, these assessments also highlight that the environmental advantage is contingent on using waste biomass; if citrus were grown specifically for this compound production, the environmental benefits would be reduced due to the impacts of agriculture, such as land use, fertilizer application, and water consumption. rsc.org

    From a bio-economic perspective, the market for this compound is expanding beyond its traditional uses in flavors and fragrances. rsc.orgresearchgate.net Its excellent solvency properties have led to its adoption as a green solvent in various industrial cleaning applications, offering a biodegradable and less toxic alternative to petroleum-based solvents. rawsource.com Furthermore, this compound is being explored as a platform chemical for the synthesis of a range of value-added products, including biopolymers like polythis compound carbonate. researchgate.net

    Techno-economic analyses of microbial this compound production suggest that it can be economically viable, particularly as the technology matures and production scales up. nih.govresearchgate.net The minimum selling price of microbially produced this compound is projected to become competitive with established production methods, especially with improvements in microbial strain performance and the use of cheaper feedstocks. nih.govresearchgate.net The economic feasibility of these biotechnological routes is crucial for diversifying the supply chain and meeting the growing demand for this versatile bio-based chemical.

    The pyrolysis of waste tires has also been identified as an unconventional but potential source of this compound, presenting an innovative approach to material recycling and resource recovery. mdpi.com This method contributes to the circular economy by transforming a problematic waste stream into a valuable chemical.

    Q & A

    Q. How should researchers address discrepancies in this compound’s antiviral efficacy across preclinical models?

    • Methodology : Differentiate in vitro (e.g., influenza A H1N1 disinfection) and in vivo (e.g., herpesvirus inhibition in animal models) findings. Use viral load quantification and time-of-addition assays to clarify mechanisms. Replicate studies with standardized this compound purity (≥95%) .

    Data Analysis and Reporting

    Q. What tools are recommended for modeling this compound’s dose-response relationships in toxicology studies?

    • Methodology : Use nonlinear regression (e.g., Hill equation) in software like GraphPad Prism. For example, this compound’s IC₅₀ in cancer cells can be modeled as y=TopBottom1+10(logEC50x)HillSlopey = \frac{\text{Top} - \text{Bottom}}{1 + 10^{(\log\text{EC}_{50} - x)\cdot\text{HillSlope}}} .

    Q. How to ensure reproducibility in this compound research?

    • Methodology : Adhere to FAIR data principles: publish raw datasets (e.g., GC-MS chromatograms), detailed protocols (e.g., JMP software settings for CCD), and material sourcing (e.g., Sigma-Aldrish this compound vs. citrus industry byproducts) .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.